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  • Product: 1-Chloro-N,N-dimethyl-2-propylamine
  • CAS: 53309-35-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-Chloro-N,N-dimethyl-2-propylamine (CAS 53309-35-6) – Properties, Reactivity, and Applications in Advanced API Synthesis

Executive Summary As a Senior Application Scientist in pharmaceutical development, I approach 1-Chloro-N,N-dimethyl-2-propylamine not merely as a standard reagent, but as a highly dynamic, bifunctional aliphatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I approach 1-Chloro-N,N-dimethyl-2-propylamine not merely as a standard reagent, but as a highly dynamic, bifunctional aliphatic building block. Containing both a nucleophilic tertiary amine and an electrophilic alkyl chloride, this compound is a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs) such as Methadone and Promethazine[1],[2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its unique aziridinium-mediated reactivity, and field-proven, self-validating protocols for its synthesis and utilization.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 1-Chloro-N,N-dimethyl-2-propylamine is essential for predicting its behavior in organic synthesis. The free base is a colorless to pale yellow liquid with a characteristic amine odor, while its hydrochloride salt is a stable, crystalline solid[3],[4].

Quantitative Data Summary
PropertyValueSource / Notes
CAS Number 53309-35-6Primary Identifier[]
IUPAC Name 1-chloro-N,N-dimethylpropan-2-amineStandardized nomenclature[6]
Molecular Formula C₅H₁₂ClN[]
Molecular Weight 121.61 g/mol [6]
Boiling Point 81.1 °C (at 760 mmHg)Free base volatility[],[3]
Melting Point (HCl Salt) 192–194 °CCritical for isolation/purification[1]
Density 0.934 g/cm³[],[3]
XLogP3 1.3Indicates moderate lipophilicity[6]

Mechanistic Causality: The Aziridinium Ion Pathway

A common pitfall in API synthesis is treating 1-Chloro-N,N-dimethyl-2-propylamine as a simple SN​2 electrophile. The causality behind its actual reactivity lies in intramolecular kinetics.

When the hydrochloride salt is neutralized to the free base, the unprotonated nitrogen atom exposes a highly nucleophilic lone pair. Because this nitrogen is situated adjacent to a primary carbon bearing a chloride leaving group, an intramolecular cyclization occurs rapidly, expelling the chloride ion to form a 1,1,2-trimethylaziridinium intermediate [4],[1].

This highly strained, three-membered cationic ring is the true electrophile in downstream alkylations. When a bulky nucleophile (such as the diphenylacetonitrile anion used in) attacks this ring, the reaction bifurcates based on steric and thermodynamic factors[1],[7]:

  • Kinetic Attack: Attack at the less sterically hindered methylene ( CH2​ ) carbon yields the desired Methadone precursor.

  • Thermodynamic Attack: Attack at the more substituted methine ( CH ) carbon yields the Isomethadone byproduct.

AziridiniumPathway A 1-Chloro-N,N-dimethyl- 2-propylamine B 1,1,2-Trimethylaziridinium Intermediate A->B Intramolecular Cyclization (-Cl⁻) C Attack at CH2 (Less Hindered) B->C Nucleophilic Attack D Attack at CH (More Hindered) B->D Nucleophilic Attack E Methadone Precursor (Desired API) C->E F Isomethadone Precursor (Byproduct) D->F

Fig 1: Aziridinium ion formation and regioselective ring-opening pathway.

Experimental Workflow: Synthesis and Isolation

Because the free base auto-polymerizes and cyclizes, it cannot be stored. It must be synthesized as a stable hydrochloride salt and converted to the free base in situ immediately prior to use. The following protocol is engineered with self-validating checkpoints to ensure absolute trustworthiness in the lab[1],[8].

Phase 1: Synthesis of the Hydrochloride Salt
  • Reaction Setup: Dissolve 2-dimethylamino-1-propanol (1.0 eq) in anhydrous chloroform. Cool the reactor to 0 °C under an inert argon atmosphere.

  • Chlorination: Add thionyl chloride ( SOCl2​ , 1.1 eq) dropwise. Causality: The strict temperature control prevents exothermic degradation and premature side reactions.

  • Reflux & Self-Validation: Heat the mixture to reflux (~60 °C) for 2 hours.

    • Self-Validating Step: The target 1-chloro-N,N-dimethyl-2-propylamine hydrochloride is insoluble in boiling chloroform[1],[9]. If the solution remains clear, conversion is incomplete. The precipitation of a dense, white crystalline solid visually validates the success of the chlorination.

  • Isolation: Cool the mixture, dilute with diethyl ether to maximize precipitation, and filter. The resulting salt (mp 192–194 °C) is indefinitely stable if kept desiccated[1].

Phase 2: In Situ Free Base Generation
  • Basification: Dissolve the isolated hydrochloride salt in distilled water. Add 20% aqueous NaOH and agitate vigorously[1].

  • Self-Validating Extraction: Extract immediately into an organic solvent (e.g., toluene or diethyl ether).

    • Self-Validating Step: The immediate phase separation—where the lipophilic free base crashes out of the aqueous layer as an immiscible oil—visually confirms successful deprotonation[8].

  • Utilization: Dry the organic layer over MgSO4​ and transfer it directly to the alkylation vessel. Do not concentrate or store the free base.

SynthesisWorkflow S1 Step 1: Chlorination React 2-dimethylamino-1-propanol with SOCl₂ (0°C) S2 Step 2: Reflux & Crystallize Reflux in CHCl₃; precipitate HCl salt S1->S2 S3 Step 3: In Situ Basification Treat with 20% NaOH to generate free base S2->S3 S4 Step 4: Extraction Extract into organic phase (Self-Validation: Phase split) S3->S4 S5 Step 5: Immediate Alkylation React directly with target nucleophile S4->S5

Fig 2: Step-by-step workflow for the synthesis and utilization of the API intermediate.

Safety, Handling, and Storage Protocols

The dual functionality of this molecule requires stringent safety protocols:

  • Vesicant Properties: The free base exhibits reactivity analogous to nitrogen mustards. It is highly alkylating, corrosive to tissues, and must be handled exclusively within a certified fume hood using heavy-duty nitrile or butyl rubber gloves.

  • Storage: Never store the free base. It will undergo rapid, potentially exothermic auto-alkylation. Always store the compound as the hydrochloride salt in a tightly sealed, light-resistant container at room temperature, protected from moisture[10].

References

To ensure scientific integrity and reproducibility, the mechanistic claims and physicochemical data in this whitepaper are grounded in the following authoritative sources:

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28428, 1-Chloro-N,N-dimethyl-2-propylamine". PubChem. URL:[Link]

  • Bockmühl, M., & Ehrhart, G. (Modified by subsequent inventors). "Modification of methadone synthesis process step". US Patent 4048211A.
  • Rhodium Archive. "Synthesis of Methadone: Alkylation of Diphenylacetonitrile". Erowid Chemistry Vaults. URL:[Link]

Sources

Exploratory

Synthesis and Characterization of 1-Chloro-N,N-dimethyl-2-propylamine: A Comprehensive Technical Guide

Executive Summary 1-Chloro-N,N-dimethyl-2-propylamine (IUPAC: 1-chloro-N,N-dimethylpropan-2-amine; CAS: 53309-35-6) is a highly reactive bifunctional alkylating agent widely utilized in the synthesis of agricultural chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-N,N-dimethyl-2-propylamine (IUPAC: 1-chloro-N,N-dimethylpropan-2-amine; CAS: 53309-35-6) is a highly reactive bifunctional alkylating agent widely utilized in the synthesis of agricultural chemicals, advanced surfactants, and critical active pharmaceutical ingredients (APIs) 1, [[2]](). Structurally, it features both a nucleophilic tertiary amine and an electrophilic alkyl chloride. This dual nature makes the free base inherently unstable, dictating that synthesis, isolation, and storage must be strictly conducted in its hydrochloride salt form. This guide provides a deep-dive into the mechanistic causality, self-validating synthetic protocols, and physicochemical characterization required to handle this compound effectively.

Mechanistic Principles: The Aziridinium Paradigm

To master the synthesis and application of 1-chloro-N,N-dimethyl-2-propylamine, one must understand its defining mechanistic feature: the formation of the 1,1,2-trimethylaziridinium ion .

When the compound is converted from its stable hydrochloride salt to a free base, the unshared electron pair on the nitrogen atom rapidly executes an intramolecular nucleophilic substitution (SN2) on the adjacent carbon, displacing the chloride ion. This results in a highly strained, reactive three-membered aziridinium ring 3.

Because both 1-chloro-N,N-dimethyl-2-propylamine and its isomer (2-chloro-N,N-dimethyl-1-propylamine) form the exact same aziridinium intermediate, subsequent nucleophilic attacks (e.g., by diphenylacetonitrile during methadone synthesis) yield a regioselective mixture of products regardless of which isomer was initially used [[3]]().

Mechanism A 2-(Dimethylamino)propan-1-ol (Precursor) C Chlorosulfite Intermediate A->C + SOCl2 (-HCl) B SOCl2 (Chlorinating Agent) B->C D 1-Chloro-N,N-dimethyl-2-propylamine HCl (Stable Salt) C->D Reflux (-SO2) E 1,1,2-Trimethylaziridinium Ion (Reactive Intermediate) D->E Base Neutralization Intramolecular Alkylation F Regioselective Ring Opening (e.g., Methadone Precursor) E->F Nucleophilic Attack

Mechanistic pathway of 1-chloro-N,N-dimethyl-2-propylamine synthesis and aziridinium formation.

Synthesis Causality: Reagent and Solvent Selection

The synthesis relies on the chlorination of 2-(dimethylamino)propan-1-ol . The choice of reagents and conditions is dictated by strict thermodynamic and kinetic requirements:

  • Chlorinating Agent (Thionyl Chloride, SOCl₂): SOCl₂ is explicitly chosen over PCl₅ or HCl gas because it forms a transient chlorosulfite ester intermediate. Upon heating, this intermediate decomposes cleanly into the target alkyl chloride while expelling sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases. This phase-separation drives the reaction to completion without leaving solid inorganic byproducts 4, [[5]]().

  • Solvent Matrix (Ethylene Dichloride, EDC): While historical methods utilized chloroform, modern industrial synthesis favors EDC. EDC allows for a higher reflux temperature (83–85°C), which provides the exact activation energy required for the rapid and complete breakdown of the chlorosulfite intermediate. Furthermore, EDC yields free-flowing, water-white needle-like crystals with superior bulk density compared to the tan powders produced in solvent-free systems [[6]](), 5.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of the hydrochloride salt. It is designed as a self-validating system where physical observations directly confirm chemical milestones.

Workflow Step1 1. Dissolution Dissolve in EDC Step2 2. Cooling Chill to 0°C Step1->Step2 Step3 3. Addition Dropwise SOCl2 Step2->Step3 Step4 4. Reflux 83-85°C (Gas Evolution) Step3->Step4 Step5 5. Crystallization Cool to 25°C Step4->Step5 Step6 6. Isolation Filter & Ether Wash Step5->Step6

Step-by-step experimental workflow for the synthesis of the hydrochloride salt.

Step-by-Step Methodology
  • Dissolution & Thermal Control: Dissolve 1.0 equivalent of 2-(dimethylamino)propan-1-ol in anhydrous ethylene dichloride (EDC). Chill the reactor to 0°C under continuous stirring 5.

    • Causality: The initial reaction is highly exothermic. Strict thermal control prevents solvent boil-off and suppresses the formation of polymeric impurities.

  • Chlorination Addition: Slowly add 1.2 equivalents of freshly distilled SOCl₂ dropwise over 30 minutes 5.

    • Self-Validating Checkpoint: The solution must remain clear. A shift to a dark brown hue indicates iron contamination or localized overheating, which will degrade the final yield [[6]]().

  • Reflux & Decomposition: Remove the cooling bath, allow the mixture to reach ambient temperature, and then heat to reflux (83–85°C) for 30 to 180 minutes 6, 5.

    • Self-Validating Checkpoint: Copious bubbling of HCl and SO₂ gas will be observed. The reaction is complete precisely when gas evolution ceases, confirming the total decomposition of the chlorosulfite intermediate 5.

  • Crystallization & Isolation: Cool the reaction vessel to 25°C. The hydrochloride salt will begin to precipitate directly from the solvent. Dilute with anhydrous ether to maximize precipitation, filter the solids, and wash with cold ether 6, 5.

    • Self-Validating Checkpoint: The recovery of highly crystalline, free-flowing white needles indicates high purity. A sticky or agglomerated powder points to moisture ingress or incomplete reaction 6.

Physicochemical Characterization

Accurate characterization ensures the integrity of the intermediate before downstream processing. Below is the consolidated quantitative data for 1-chloro-N,N-dimethyl-2-propylamine:

PropertyValueSource
Chemical Name 1-chloro-N,N-dimethylpropan-2-amine1
CAS Number 53309-35-61
Molecular Formula C₅H₁₂ClN[[1]]()
Molecular Weight 121.61 g/mol 1
Boiling Point (Free Base) 81.1 °C at 760 mmHg[[2]]()
Density 0.934 g/cm³2
Flash Point 2.9 °C2
Topological Polar Surface Area 3.2 Ų1

Analytical Markers: In ¹H-NMR spectroscopy (MeOH-d₄), the hydrochloride salt exhibits a distinct doublet corresponding to the methyl group on the chiral center, a strong singlet integrating to six protons for the protonated N,N-dimethyl group, and characteristic multiplets for the diastereotopic CH₂Cl protons 4.

Downstream Pharmaceutical Applications

The utility of 1-chloro-N,N-dimethyl-2-propylamine is heavily tethered to its ability to append a dimethylaminopropyl side chain onto complex pharmacophores:

  • Methadone & Isomethadone Synthesis: It is reacted with diphenylacetonitrile in the presence of a strong base (e.g., sodium amide or potassium tert-butoxide). The aziridinium intermediate ensures the formation of the methadone nitrile precursor [[4]](), 3.

  • Phenothiazine Derivatives: It serves as the primary alkylating agent in the synthesis of promethazine and dioxopromethazine, where it is coupled to the phenothiazine nitrogen [[7]]().

  • Neurobiological Probes (Caged GABA): Advanced in vitro studies utilize this compound to alkylate 4-hydroxy-indole derivatives in the presence of NaH, building highly efficient two-photon caged GABA molecules for epilepsy research 8.

Sources

Foundational

The Physicochemical Profile and Aziridinium-Mediated Reactivity of 1-Chloro-N,N-dimethyl-2-propylamine: A Technical Guide

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter aliphatic amine alkyl halides that serve as pivotal building blocks in complex synthesis. Among these, 1-Chloro-N,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter aliphatic amine alkyl halides that serve as pivotal building blocks in complex synthesis. Among these, 1-Chloro-N,N-dimethyl-2-propylamine (DMCP) stands out due to its unique structural dynamics. This whitepaper provides an in-depth analysis of DMCP, focusing on its physicochemical properties, the causality behind its high reactivity (specifically the aziridinium intermediate), and field-proven protocols for its application in drug synthesis.

Physicochemical Profiling

Understanding the physical and chemical baseline of DMCP is critical for predicting its behavior in solution. The compound is a secondary amine alkyl halide[]. Due to the presence of both a nucleophilic tertiary amine and an electrophilic alkyl chloride in the same molecule, the free base is inherently unstable and is typically isolated, shipped, and stored as a hydrochloride salt to prevent degradation[2].

Table 1: Quantitative Physicochemical Data of DMCP

PropertyValueSource
IUPAC Name 1-chloro-N,N-dimethylpropan-2-amine[3]
CAS Number 53309-35-6[],[3]
Molecular Formula C₅H₁₂ClN[3]
Molecular Weight 121.61 g/mol [3]
Boiling Point 81.1 °C at 760 mmHg[4]
Density 0.934 g/cm³[4]
pKa (Predicted) 8.48 ± 0.50[5]
Topological Polar Surface Area 3.2 Ų[3]
Mechanistic Causality: The Aziridinium Intermediate

The defining chemical characteristic of DMCP is its propensity to undergo neighboring group participation (NGP). When the hydrochloride salt is neutralized to the free base, the lone pair of electrons on the nitrogen atom intramolecularly attacks the adjacent carbon (C1), displacing the chloride ion[6]. This internal Sₙ2 reaction forms a highly strained, three-membered 1,1,2-trimethylaziridinium chloride intermediate[7].

Why does this matter? In standard alkylation reactions, you would expect a nucleophile to simply displace the chloride at C1. However, the formation of the aziridinium ion completely alters the reaction's regioselectivity. A nucleophile can attack the aziridinium ring at either the less hindered carbon (C1) or the more hindered carbon (C2). This bifurcation is the root cause of isomeric mixtures in downstream products, requiring precise kinetic control to isolate the target compound.

Aziridinium_Mechanism DMCP 1-Chloro-N,N-dimethyl-2-propylamine (Free Base) Cyclization Intramolecular SN2 (Neighboring Group Participation) DMCP->Cyclization Aziridinium 1,1,2-Trimethylaziridinium Ion (Reactive Intermediate) Cyclization->Aziridinium Nucleophile Diphenylacetonitrile Anion Attack Aziridinium->Nucleophile Regio1 Attack at C1 (Less Hindered) Isomethadone Nitrile Nucleophile->Regio1 Minor Product Regio2 Attack at C2 (More Hindered) Methadone Nitrile Nucleophile->Regio2 Target Product

Fig 1. Mechanistic pathway of aziridinium ion formation and nucleophilic ring-opening.

Application in Drug Development: The Methadone Paradigm

The most prominent industrial application of DMCP is in the synthesis of the opioid analgesic Methadone[6]. In this classic synthesis, the diphenylacetonitrile anion acts as the nucleophile attacking the aziridinium intermediate.

If the anion attacks the less hindered side, it yields isomethadone nitrile. If it attacks the more hindered side, it yields the desired methadone nitrile (2,2-diphenyl-4-dimethylaminovaleronitrile)[7]. While historical syntheses relied heavily on this racemic mixture, recent breakthroughs in 2025 have highlighted the importance of enantiomerically pure (S)-methadone (esmethadone) and its metabolites as uncompetitive N-Methyl-d-aspartate (NMDAR) receptor antagonists for major depressive disorder[8].

Despite these chiral pool advancements, the classic synthesis remains a masterclass in managing aziridinium ring-opening kinetics. To favor the methadone nitrile, application scientists must carefully control the solvent polarity, temperature, and the counter-ion of the base (e.g., using phase-transfer catalysts like Dibenzo-18-crown-6) to steer the transition state[9].

Experimental Protocol: Controlled Alkylation via Aziridinium

To ensure scientific integrity, any protocol involving DMCP must be a self-validating system. The following methodology outlines the generation of the aziridinium intermediate and its subsequent nucleophilic trapping, incorporating built-in validation steps to guarantee the mechanistic pathway.

Protocol: Synthesis of 2,2-Diphenyl-4-dimethylaminovaleronitrile

  • Step 1: Free-Basing the Precursor Dissolve 1.0 eq of DMCP hydrochloride in minimal distilled water. Add 1.1 eq of 20% aqueous NaOH. Causality: The alkaline environment neutralizes the salt, generating the free base which immediately begins to partition out of the aqueous phase as an insoluble oil[7][10].

  • Step 2: Rapid Extraction Extract the free base immediately with cold diethyl ether. Dry the combined organic layers over anhydrous MgSO₄. Causality: The free base is highly prone to intermolecular polymerization if left neat. Cold, non-polar solvent stabilizes the monomeric free base and slows down premature aziridinium formation[10].

  • Step 3: Nucleophilic Alkylation In a separate dry flask, generate the diphenylacetonitrile anion using Sodium Hexamethyldisilazane (NaHMDS) or NaOH with a phase-transfer catalyst in anhydrous DMF at 0°C. Dropwise, add the ethereal DMCP solution. Causality: DMF, a polar aprotic solvent, stabilizes the aziridinium ion once it forms, while the low temperature provides kinetic control, favoring the formation of the desired methadone nitrile over the isomethadone nitrile[7].

  • Step 4: In-Process Validation (Self-Validating Step) Quench a 0.1 mL aliquot and analyze via GC/MS. Causality: You must confirm the isomer ratio. A successful reaction typically yields a 6:4 to 7:3 ratio favoring the methadone nitrile. If only one peak is observed, the aziridinium mechanism was bypassed (indicating a failed NGP or degraded reagent)[9].

  • Step 5: Isolation Evaporate the ether, quench with water, and extract with ethyl acetate. Crystallize the crude mixture from hot hexane to isolate the pure high-melting methadone nitrile (mp 91-92°C)[6].

Experimental_Workflow Salt DMCP Hydrochloride (Stable Salt) Base Aqueous NaOH Neutralization Salt->Base Extraction Ether Extraction (Isolate Free Base) Base->Extraction Reaction Add to Nucleophile + Base (e.g., NaHMDS) Extraction->Reaction Validation GC/MS Validation (Isomer Ratio Check) Reaction->Validation Crystallization Crystallization (Isolate Target Nitrile) Validation->Crystallization

Fig 2. Step-by-step experimental workflow for controlled alkylation using DMCP.

Handling, Stability, and Storage
  • Storage : Always store DMCP as the hydrochloride salt at room temperature or below in a desiccator. The salt is indefinitely stable and prevents the spontaneous cyclization seen in the free base[2].

  • Handling : The free base is a colorless liquid with a strong ammonia-like odor and is highly flammable[4]. It must be handled in a fume hood. Due to its classification as a potential CNS neurotoxin and severe irritant[2], application scientists must wear appropriate PPE (nitrile gloves, safety goggles, and lab coat) during the free-basing step.

Sources

Exploratory

Spectroscopic Profiling and Analytical Characterization of 1-Chloro-N,N-dimethyl-2-propylamine

Executive Summary 1-Chloro-N,N-dimethyl-2-propylamine (IUPAC: 1-chloro-N,N-dimethylpropan-2-amine) is a bifunctional aliphatic building block widely utilized in the synthesis of complex pharmaceuticals, most notably in t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-N,N-dimethyl-2-propylamine (IUPAC: 1-chloro-N,N-dimethylpropan-2-amine) is a bifunctional aliphatic building block widely utilized in the synthesis of complex pharmaceuticals, most notably in the production of methadone derivatives, as well as advanced cationic surfactants. Because the molecule contains both a nucleophilic tertiary amine and an electrophilic primary alkyl chloride, its spectroscopic characterization presents unique challenges.

This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiling of this compound. Designed for process chemists and analytical scientists, this guide emphasizes the causality behind sample preparation and establishes self-validating protocols to ensure data integrity.

Chemical Instability and the Aziridinium Conundrum

The fundamental challenge in analyzing 1-chloro-N,N-dimethyl-2-propylamine is its inherent thermodynamic instability when isolated as a free base. The unprotonated nitrogen lone pair readily undergoes intramolecular nucleophilic attack on the adjacent C1 carbon, displacing the chloride ion to form a highly reactive 1,1,2-trimethylaziridinium intermediate.

This aziridinium ion can subsequently be attacked by the displaced chloride at either the C1 or C2 position, leading to an equilibrium mixture of 1-chloro-N,N-dimethyl-2-propylamine and its structural isomer, 2-chloro-N,N-dimethylpropylamine. To prevent this isomerization during spectroscopic analysis, the compound must be analyzed as its hydrochloride (HCl) salt. Protonation of the amine locks the nitrogen lone pair, completely halting the cyclization pathway.

Aziridinium_Pathway A 1-Chloro-N,N-dimethyl- 2-propylamine (Free Base) B 1,1,2-Trimethylaziridinium Intermediate A->B Intramolecular Attack (-Cl-) D Hydrochloride Salt (Stable for NMR) A->D + HCl (Protonation) B->A Cl- Attack at C1 C 2-Chloro-N,N-dimethyl- propylamine (Isomer) B->C Cl- Attack at C2

Reaction pathway showing the aziridinium intermediate and stabilization via HCl salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR is the definitive technique for confirming the regiochemistry of the chloroamine. The data below is representative of the stable hydrochloride salt, which exhibits downfield chemical shifts compared to the free base due to the deshielding effect of the protonated nitrogen ().

Spectral Data Assignments

Table 1: ¹H NMR Data (400 MHz, CD₃OD, HCl Salt)

Chemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)AssignmentStructural Implication
1.40Doublet (d)3H6.5-CH₃ (C3)Terminal methyl split by adjacent C2 proton.
2.95Singlet (s)6H--N(CH₃)₂Downfield shift confirms protonation of the amine.
3.65Sextet (m)1H6.5-CH- (C2)Complex splitting from adjacent CH₃ and CH₂ groups.
3.85Doublet of doublets (dd)1H11.5, 6.0-CH₂Cl (C1, Ha)Diastereotopic proton due to the adjacent chiral center.
4.05Doublet of doublets (dd)1H11.5, 4.5-CH₂Cl (C1, Hb)Diastereotopic proton; confirms primary chloride.

Table 2: ¹³C NMR Data (100 MHz, CD₃OD, HCl Salt)

Chemical Shift (ppm)TypeAssignment
14.2CH₃C3 (Terminal methyl)
42.5CH₃N(CH₃)₂ (Dimethylamine carbons)
46.8CH₂C1 (Chlorinated carbon)
60.1CHC2 (Chiral center)
Self-Validating Acquisition Protocol

To ensure data integrity and prevent in-situ degradation, follow this validated methodology for NMR acquisition. Recent methodologies emphasize forming the HCl salt directly during synthesis to avoid isolating the unstable free base ().

Step-by-Step Methodology:

  • Sample Selection: Weigh exactly 15 mg of 1-chloro-N,N-dimethyl-2-propylamine hydrochloride. Causality: Using the HCl salt rather than the free base prevents aziridinium-mediated isomerization during the acquisition timeframe.

  • Solvent Addition: Dissolve the sample in 0.6 mL of Methanol-d4 (CD₃OD). Causality: The HCl salt is highly polar; CD₃OD ensures complete dissolution and a high signal-to-noise ratio, whereas CDCl₃ may result in poor solubility and broadened peaks.

  • Shimming & Tuning: Insert the sample and perform rigorous 3D shimming. Causality: High magnetic field homogeneity is critical to resolving the fine doublet-of-doublets (dd) splitting of the diastereotopic C1 protons.

  • Acquisition: Acquire the ¹H spectrum using a standard 30° pulse sequence (e.g., zg30) with 16 scans and a 2-second relaxation delay.

  • Self-Validation Check: Inspect the spectrum at ~2.5 ppm. Validation: The appearance of a sharp singlet at ~2.5 ppm indicates the formation of the aziridinium methyl groups. If present, the sample has partially neutralized/degraded and must be discarded.

NMR_Workflow S1 1. Sample Selection Weigh 15 mg of HCl Salt S2 2. Solvent Addition Dissolve in 0.6 mL CD3OD S1->S2 S3 3. Shimming & Tuning Optimize Magnetic Field S2->S3 S4 4. FID Acquisition Apply 30° RF Pulse S3->S4 S5 5. Self-Validation Check for Aziridinium Peaks S4->S5

Step-by-step experimental workflow for preparing and acquiring NMR spectra of reactive amines.

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS at 70 eV) provides critical structural confirmation through predictable fragmentation pathways. General molecular weight and formula data align with established chemical databases ().

Table 3: GC-MS (EI) Fragmentation Data

m/zRelative Abundance (%)Ion AssignmentMechanism of Formation
123< 5[M]⁺ (³⁷Cl)Molecular ion (heavy isotope)
12115[M]⁺ (³⁵Cl)Molecular ion
10610[M - CH₃]⁺Alpha-cleavage of the terminal C3 methyl group
8620[M - Cl]⁺Heterolytic cleavage of the C-Cl bond
72100[CH₃-CH=N(CH₃)₂]⁺Alpha-cleavage (loss of •CH₂Cl radical)

Mechanistic Causality: The base peak at m/z 72 is formed via alpha-cleavage of the C1-C2 bond. This specific fragmentation is thermodynamically driven by the formation of a highly stable iminium ion. The nitrogen lone pair donates electron density to stabilize the adjacent positive charge, making this the most favorable and dominant fragmentation pathway.

Self-Validation Check: Analyze the isotopic ratio of the molecular ions at m/z 121 and 123. The natural abundance of ³⁵Cl to ³⁷Cl is approximately 3:1. If the m/z 121:123 ratio deviates significantly from 3:1, the peak is likely contaminated by a co-eluting impurity, invalidating the spectrum.

Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is highly effective for rapidly confirming the functional groups of the molecule.

Table 4: Key Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
2960, 2875StrongC-H stretch (sp³)Confirms the aliphatic alkane backbone.
2820, 2775MediumN-CH₃ stretchBohlmann bands (indicative of a tertiary amine).
1460MediumC-H bendingMethyl and methylene scissoring modes.
1045StrongC-N stretchConfirms the aliphatic amine linkage.
725StrongC-Cl stretchConfirms the presence of the primary alkyl chloride.

Mechanistic Causality & Self-Validation: The Bohlmann bands (2820 and 2775 cm⁻¹) arise specifically from the interaction between the unshared nitrogen lone pair and the anti-bonding orbitals of the adjacent C-H bonds. Self-Validation Check: If the sample is properly prepared as the stable hydrochloride salt, the nitrogen lone pair is protonated and unavailable for this interaction. Consequently, the Bohlmann bands will completely disappear. The presence or absence of these bands serves as an instant, self-validating check of the amine's protonation state prior to further analysis.

Conclusion

The spectroscopic characterization of 1-chloro-N,N-dimethyl-2-propylamine requires a deep understanding of its intrinsic reactivity. By analyzing the compound strictly as its hydrochloride salt and utilizing the self-validating checks outlined in this guide (e.g., monitoring aziridinium formation in NMR, verifying the 3:1 chlorine isotope ratio in MS, and checking Bohlmann bands in IR), analytical scientists can ensure absolute confidence and scientific integrity in their structural assignments.

References

  • Title: 1-Chloro-N,N-dimethyl-2-propylamine (CID 28428) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof (US10040752B2)
  • Title: Psychedelic-Inspired Drug Discovery Using an Engineered Biosensor Source: PubMed Central (PMC) URL: [Link]

Foundational

Reactivity and stability studies of "1-Chloro-N,N-dimethyl-2-propylamine"

An In-Depth Technical Guide to the Reactivity and Stability of 1-Chloro-N,N-dimethyl-2-propylamine Executive Summary 1-Chloro-N,N-dimethyl-2-propylamine (CAS 53309-35-6) is a bifunctional aliphatic amine that serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity and Stability of 1-Chloro-N,N-dimethyl-2-propylamine

Executive Summary

1-Chloro-N,N-dimethyl-2-propylamine (CAS 53309-35-6) is a bifunctional aliphatic amine that serves as a cornerstone intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1][]. Characterized by the presence of both a nucleophilic tertiary amine and an electrophilic alkyl chloride within the same carbon framework, this molecule exhibits unique, self-reacting kinetics[3][4].

As a Senior Application Scientist, it is critical to understand that the inherent instability of this compound's free base is not a chemical flaw, but rather the exact mechanistic driver required for downstream coupling[4]. This whitepaper deconstructs the stability profile, the hallmark aziridinium ion rearrangement, and the optimized phase-transfer catalyzed (PTC) workflows used to harness its reactivity for the regioselective synthesis of methadone and isomethadone precursors[5][6].

Physicochemical Properties & Stability Profile

The stability of 1-Chloro-N,N-dimethyl-2-propylamine is entirely dependent on its protonation state. In its free base form, the unshared electron pair on the nitrogen atom is highly nucleophilic. Even at ambient temperatures, the free base will undergo rapid intramolecular cyclization (displacing the chloride ion) or intermolecular dimerization, leading to severe degradation and polymerization[3][4].

To circumvent this, the compound is almost exclusively synthesized, transported, and stored as a hydrochloride salt [4]. Protonation of the tertiary amine effectively "ties up" the nitrogen lone pair, rendering the molecule chemically inert until it is intentionally liberated in an alkaline reaction medium[4].

Table 1: Physicochemical & Stability Profile

PropertyValueOperational Implication
Molecular Weight 121.61 g/mol [1]Standardized for stoichiometric calculations.
Molecular Formula C₅H₁₂ClN[1]Highlights the 1:1 ratio of nucleophilic to electrophilic sites.
Physical State (HCl Salt) White crystalline powder[4]Highly stable; requires moisture-proof storage due to hygroscopicity[4].
Physical State (Free Base) Pale liquidHighly unstable; must be generated in situ immediately prior to use.
Predicted pKa ~8.48[7]Dictates the alkaline pH threshold required to liberate the reactive free base.

Mechanistic Reactivity: The Aziridinium Ion Pathway

The defining feature of 1-Chloro-N,N-dimethyl-2-propylamine is its utilization of neighboring group participation (anchimeric assistance) [3][4]. When the hydrochloride salt is neutralized by a base, the liberated nitrogen lone pair executes an internal Sₙ2 attack on the adjacent carbon bearing the chlorine atom[3].

This intramolecular displacement forms a highly reactive, three-membered 1,1,2-trimethylaziridinium chloride intermediate[5]. Because this bridged intermediate masks the original position of the chlorine atom, both 1-chloro-N,N-dimethyl-2-propylamine and its isomer (2-chloro-N,N-dimethyl-1-propylamine) converge to form the exact same aziridinium ion[5][8].

When a bulky nucleophile—such as the diphenylacetonitrile carbanion used in [5]—attacks this intermediate, it faces a regioselective bifurcation:

  • Kinetic/Steric Control (Pathway A): Attack at the less sterically hindered primary carbon (CH₂) yields the branched methadone nitrile (2,2-diphenyl-4-dimethylaminovaleronitrile)[5][6].

  • Thermodynamic Control (Pathway B): Attack at the more hindered secondary carbon (CH-CH₃) yields isomethadone nitrile (2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile)[5][6].

MechanisticPathway Reactant 1-Chloro-N,N-dimethyl- 2-propylamine Aziridinium 1,1,2-Trimethylaziridinium Intermediate Reactant->Aziridinium Intramolecular Cyclization (-Cl⁻) Methadone Methadone Nitrile (Attack at C1) Aziridinium->Methadone Nucleophilic Attack at less hindered CH2 Isomethadone Isomethadone Nitrile (Attack at C2) Aziridinium->Isomethadone Nucleophilic Attack at more hindered CH(CH3)

Mechanistic pathway of 1-Chloro-N,N-dimethyl-2-propylamine via aziridinium intermediate.

Experimental Workflows: Phase-Transfer Catalyzed Alkylation

Historically, the foundational work by[9] utilized sodium amide (NaNH₂) in benzene to drive this alkylation. However, this homogeneous strong-base environment provided a non-selective 50:50 mixture of the two nitriles[5][8].

To optimize the yield of the desired methadone precursor, modern industrial protocols employ a Phase-Transfer Catalysis (PTC) modification developed by[6]. By utilizing a solid-liquid phase-transfer system (NaOH in a polar aprotic solvent like DMF or DMSO), the transition state leading to the less sterically hindered carbon is stabilized, shifting the regioselectivity to a favorable 60:40 ratio[5][6].

Protocol: Regioselective Synthesis of Methadone Nitrile

Note: This is a self-validating system where physical state changes confirm mechanistic progression.

  • Step 1: Carbanion Generation Charge a reaction vessel with diphenylacetonitrile, finely powdered sodium hydroxide (NaOH), and a solvent mixture of Dimethylformamide (DMF) and Toluene[6][10].

    • Causality & Validation: NaOH deprotonates the diphenylacetonitrile. The successful generation of the carbanion is visually confirmed by the organic layer developing a distinct deep red-to-yellow hue[10].

  • Step 2: Free Base Liberation and Cyclization Add 1-Chloro-N,N-dimethyl-2-propylamine hydrochloride to the stirring mixture[10].

    • Causality & Validation: The excess NaOH neutralizes the hydrochloride salt. Upon liberation, the free amine instantly undergoes intramolecular cyclization to the aziridinium ion[3][5]. The reaction temperature is raised to 85°C to drive the coupling[8].

  • Step 3: Nucleophilic Ring-Opening The diphenylacetonitrile carbanion attacks the aziridinium intermediate. The polar aprotic nature of DMF heavily solvates the sodium cation, leaving the carbanion highly reactive and directing it toward the less hindered CH₂ carbon[6].

  • Step 4: Isomer Resolution Cool the mixture, quench with water to dissolve inorganic salts, and separate the organic phase[10]. The crude mixture is crystallized from hot hexane or heptane[6].

    • Causality & Validation: Methadone nitrile (mp 91-92°C) selectively crystallizes out of the non-polar solvent, leaving the lower-melting isomethadone nitrile (mp 69-70°C) dissolved in the mother liquor[5][6].

Workflow Step1 Step 1: Deprotonation Diphenylacetonitrile + NaOH Step2 Step 2: Aziridinium Generation Add Amine HCl Salt Step1->Step2 Visual Check: Deep red/yellow carbanion Step3 Step 3: PTC Alkylation DMF/Toluene Solvent System Step2->Step3 In situ neutralization & cyclization Step4 Step 4: Isomer Separation Crystallization (Hexane) Step3->Step4 Quench & Extract

Step-by-step phase-transfer catalyzed alkylation workflow.

Quantitative Data: Solvent and Base Effects on Regioselectivity

The choice of base and solvent system directly dictates the thermodynamic vs. kinetic control of the aziridinium ring-opening. The table below summarizes the quantitative shifts in isomer ratios based on historical and modern methodologies[5][6][8].

Table 2: Regioselectivity as a Function of Reaction Conditions

Base / ReagentSolvent SystemTemperatureMethadone Nitrile : Isomethadone NitrileReference
Sodium Amide (NaNH₂)Benzene80°C50 : 50[8][9]
Sodium Hydroxide (NaOH)Neat (Melt Phase)120°C60 : 40Cusic[5]
Sodium Hydroxide (NaOH)DMF / Toluene (PTC)85°C60 : 40[5][6]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28428, 1-Chloro-N,N-dimethylpropan-2-amine". PubChem. Available at: [Link]

  • Schultz, E. M., Robb, C. M., & Sprague, J. M. (1947). "The Reaction of 1-Dimethylamino-2-chloropropane with Diphenylacetonitrile. The Structure of Amidone". Journal of the American Chemical Society, 69(10), 2454-2459. Available at: [Link]

  • Barnett, A. (1977). "Modification of methadone synthesis process step". US Patent 4,048,211.
  • Rhodium / Designer Drugs. "Synthesis of Methadone". Chemistry Archive. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Chloro-N,N-dimethyl-2-propylamine as a Bifunctional Synthon in Pharmaceutical Manufacturing

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary 1-Chloro-N,N-dimethyl-2-propylamine (CAS: 53309-35-6) i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

1-Chloro-N,N-dimethyl-2-propylamine (CAS: 53309-35-6) is a highly reactive, bifunctional alkylating agent that serves as the critical backbone for several major classes of pharmaceuticals, most notably opioid analgesics (Methadone) and phenothiazine antihistamines (Promethazine).

Unlike standard alkyl halides, the synthetic utility of this compound is defined by its complex internal kinetics. Upon neutralization of its hydrochloride salt, the free base undergoes rapid intramolecular cyclization to form a reactive 1,1,2-trimethylaziridinium ion . Mastering the regioselective ring-opening of this intermediate is the central challenge—and key to high-yield synthesis—in the production of these active pharmaceutical ingredients (APIs) [1].

Mechanistic Principles: The Aziridinium Intermediate

To design a successful process, one must understand the causality behind the isomerism observed in these reactions.

When 1-Chloro-N,N-dimethyl-2-propylamine is exposed to a basic environment, the nitrogen lone pair acts as an internal nucleophile. It attacks the adjacent carbon bearing the chlorine atom via an intramolecular SN​2 mechanism, displacing the chloride ion. This forms a strained, three-membered 1,1,2-trimethylaziridinium cation [2].

When an external nucleophile (such as a carbanion or a deprotonated amine) attacks this intermediate, it faces a kinetic fork in the road:

  • Attack at C1 (Primary Carbon): This is the less sterically hindered site. Nucleophilic attack here yields the branched isomer (e.g., Methadone nitrile or Promethazine).

  • Attack at C2 (Secondary Carbon): This site is more sterically hindered by the methyl group. Attack here yields the linear isomer (e.g., Isomethadone nitrile or Ethopropazine) [3].

By manipulating the reaction temperature and the nature of the nucleophile's ion pair (e.g., using Phase Transfer Catalysts), chemists can kinetically favor the attack at C1.

Mechanism A 1-Chloro-N,N-dimethyl- 2-propylamine B 1,1,2-Trimethylaziridinium Ion (Intermediate) A->B Intramolecular Cyclization (-Cl⁻) C Branched API Precursor (Attack at C1) B->C Bulky Nucleophile (Sterically Favored) D Linear API Precursor (Attack at C2) B->D Bulky Nucleophile (Hindered)

Mechanistic pathway of aziridinium formation and regioselective ring-opening.

Quantitative Data: Regioselectivity & Yields

The choice of base, solvent, and temperature directly dictates the ratio of the desired API precursor to its isomer. The table below summarizes the causality between reaction conditions and product distribution [1], [4].

Target PharmaceuticalNucleophile SourceReaction SystemTemp (°C)Regioisomer Ratio (C1:C2)Overall Yield
Methadone Nitrile DiphenylacetonitrileNaNH₂ / Benzene (Homogeneous)80°C50 : 5045-50%
Methadone Nitrile DiphenylacetonitrileNaOH / TBAB / Toluene (Biphasic PTC)40°C60 : 4075-80%
Promethazine PhenothiazineNaH / Toluene (Homogeneous)110°C70 : 3065-70%

Data Interpretation: The transition from a harsh homogeneous system (NaNH₂) to a Phase Transfer Catalysis (PTC) system for Methadone synthesis allows for lower temperatures. Lower thermal energy prevents the system from overcoming the higher activation barrier of C2 attack, thereby enriching the desired C1 product.

Experimental Workflows & Protocols

Workflow Step1 1. Base Activation Deprotonation of Nucleophile Step2 2. Free-Basing & Cyclization In situ Aziridinium Generation Step1->Step2 Addition of Alkyl Chloride Step3 3. Nucleophilic Attack Ring-Opening Alkylation Step2->Step3 Controlled Heating Step4 4. Phase Separation Isolation of Organic Layer Step3->Step4 Aqueous Quench Step5 5. Crystallization Regioisomer Purification Step4->Step5 Solvent Exchange

Workflow for the regioselective synthesis of pharmaceutical intermediates via aziridinium.

Protocol A: Synthesis of Methadone Nitrile via Phase Transfer Catalysis

Objective: Alkylate diphenylacetonitrile to yield 2,2-diphenyl-4-dimethylaminovaleronitrile (Methadone Nitrile).

Reagents:

  • Diphenylacetonitrile: 1.0 eq

  • 1-Chloro-N,N-dimethyl-2-propylamine HCl: 1.2 eq

  • Aqueous NaOH (50% w/w): 3.0 eq

  • Tetrabutylammonium bromide (TBAB): 0.05 eq

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Nucleophile Activation: Charge a jacketed reactor with Toluene, Diphenylacetonitrile, and TBAB. Begin agitation (300 RPM) and add the 50% aqueous NaOH.

    • Causality: TBAB ferries the hydroxide ion into the organic phase to deprotonate the diphenylacetonitrile, creating a highly reactive, "naked" carbanion.

  • Aziridinium Generation: Cool the biphasic mixture to 30°C. Dissolve the 1-Chloro-N,N-dimethyl-2-propylamine HCl in a minimum amount of water and add it dropwise over 60 minutes.

    • Causality: The aqueous base neutralizes the HCl salt. The liberated free amine immediately cyclizes into the aziridinium ion, which is then attacked by the carbanion.

  • Kinetic Control: Maintain the reactor temperature strictly between 40°C and 45°C for 4 hours.

    • Self-Validation Check: Sample the organic layer. Run TLC (Silica, Hexane:EtOAc 8:2). The starting material spot ( Rf​≈0.8 ) should be absent, replaced by two lower Rf​ spots (the isomeric nitriles).

  • Workup: Halt agitation, allow phases to separate, and discard the aqueous layer. Wash the organic layer twice with deionized water to remove residual TBAB and salts.

  • Isomer Isolation: Concentrate the toluene layer under vacuum. Redissolve the crude residue in hot boiling hexane/ethanol (9:1). Allow to cool slowly to 0°C.

    • Causality: Methadone nitrile has a significantly higher melting point (91-92°C) than isomethadone nitrile (69-70°C). It will selectively crystallize out of the solution, allowing for easy filtration and purification [4].

Protocol B: Synthesis of Promethazine Base

Objective: N-alkylation of phenothiazine to yield N,N, α -trimethyl-10H-phenothiazine-10-ethanamine.

Reagents:

  • Phenothiazine: 1.0 eq

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.5 eq

  • 1-Chloro-N,N-dimethyl-2-propylamine (Free base, freshly prepared): 1.1 eq

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Strict Deprotonation: Under a Nitrogen atmosphere, suspend NaH in anhydrous Toluene. Slowly add Phenothiazine in portions. Heat to 80°C for 1 hour until hydrogen gas evolution ceases.

    • Causality: Phenothiazine is a weak nucleophile due to electron delocalization into its aromatic rings. Strong bases like NaH are mandatory to force quantitative deprotonation[3].

  • Alkylation: Cool the reactor to 60°C. Add the freshly prepared 1-Chloro-N,N-dimethyl-2-propylamine free base dropwise.

  • Thermal Drive: Ramp the temperature to reflux (110°C) and hold for 12 hours.

    • Causality: The steric bulk of the phenothiazine anion requires high thermal energy to successfully open the aziridinium ring.

    • Self-Validation Check: Analyze via HPLC-UV (254 nm). The phenothiazine peak should be <5% relative to the product peak.

  • Quench & Extract: Cool to 0°C and carefully quench excess NaH with isopropanol, followed by water. Extract the product into the organic layer.

  • Salt Formation: To isolate the API, bubble anhydrous HCl gas through the dried toluene layer to precipitate Promethazine Hydrochloride.

Safety and Quality Control (QC)

Hazard Warning: 1-Chloro-N,N-dimethyl-2-propylamine is a nitrogen mustard analogue. The aziridinium intermediate it forms is a potent, non-specific DNA alkylating agent. It is classified as a severe skin irritant and a suspected mutagen.

  • Handling: All free-basing and transfer operations must be conducted in a Class II fume hood or closed-loop reactor system.

  • Decontamination: Spills should be neutralized with a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ), which safely opens the aziridinium ring via nucleophilic attack by the sulfur atom, rendering it harmless.

References

  • United Nations Office on Drugs and Crime (UNODC). (1953). Methadone chemistry: A review. Bulletin on Narcotics, Issue 1, Pages 32-43. URL:[Link]

  • Schultz, E. M., & Sprague, J. M. (1948). Reaction of Aminoalkyl Halides with Diphenylacetonitrile. The Structure of Amidone. Journal of the American Chemical Society, 70(1), 48-52. URL:[Link]

  • Borowiecki, P., et al. (2014). First chemoenzymatic stereodivergent synthesis of both enantiomers of promethazine and ethopropazine. Beilstein Journal of Organic Chemistry, 10, 3038–3055. URL:[Link]

  • Bockmühl, M., & Ehrhart, G. (1949). Über eine neue Klasse von spasmolytisch und analgetisch wirkenden Verbindungen. Justus Liebigs Annalen der Chemie, 561(1), 52-86. URL:[Link]

Application

Application Notes and Protocols for 1-Chloro-N,N-dimethyl-2-propylamine: A Versatile Alkylating Agent in Pharmaceutical Synthesis

Introduction 1-Chloro-N,N-dimethyl-2-propylamine, and its more commonly handled hydrochloride salt (DMIPC), is a key chemical intermediate in the synthesis of a variety of organic compounds.[1] Its utility lies in its ab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Chloro-N,N-dimethyl-2-propylamine, and its more commonly handled hydrochloride salt (DMIPC), is a key chemical intermediate in the synthesis of a variety of organic compounds.[1] Its utility lies in its ability to act as an alkylating agent, introducing the N,N-dimethyl-2-propylamino moiety to a range of nucleophiles. This structural motif is present in numerous biologically active molecules, making 1-Chloro-N,N-dimethyl-2-propylamine a valuable building block for researchers, scientists, and professionals in drug development.[2] This document provides an in-depth guide to the properties, applications, and experimental protocols involving this versatile reagent.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 1-Chloro-N,N-dimethyl-2-propylamine and its hydrochloride salt is essential for its safe and effective use in experimental settings.

Property1-Chloro-N,N-dimethyl-2-propylamine1-Chloro-N,N-dimethyl-2-propylamine Hydrochloride
Synonyms 2-Chloro-N,N-dimethylpropylamine2-Chloro-N,N-dimethylpropylamine HCl, DMIPC
CAS Number 53309-35-6[3]4584-49-0
Molecular Formula C₅H₁₂ClN[3]C₅H₁₃Cl₂N
Molecular Weight 121.61 g/mol [4]158.07 g/mol
Appearance -White crystalline powder
Melting Point -187-190 °C
Solubility -Highly soluble in water; soluble in methanol and ethanol.[5]

Core Applications in Organic Synthesis

1-Chloro-N,N-dimethyl-2-propylamine is primarily employed as an electrophile in nucleophilic substitution reactions. The electron-withdrawing chlorine atom creates a reactive site for nucleophilic attack, leading to the formation of a new carbon-nucleophile bond.

General Alkylation Workflow

The general workflow for utilizing 1-Chloro-N,N-dimethyl-2-propylamine hydrochloride in an alkylation reaction involves the deprotonation of a suitable nucleophile (e.g., a phenol, amine, or thiol) with a base, followed by the addition of the alkylating agent.[6]

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up and Purification Nucleophile (Nu-H) Nucleophile (Nu-H) Deprotonation Deprotonation Nucleophile (Nu-H)->Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Deprotonation Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Deprotonation Addition of 1-Chloro-N,N-dimethyl-2-propylamine HCl Addition of 1-Chloro-N,N-dimethyl-2-propylamine HCl Deprotonation->Addition of 1-Chloro-N,N-dimethyl-2-propylamine HCl Formation of Nu- Heating (optional) Heating (optional) Addition of 1-Chloro-N,N-dimethyl-2-propylamine HCl->Heating (optional) Quenching Quenching Heating (optional)->Quenching Extraction Extraction Quenching->Extraction Chromatography/Recrystallization Chromatography/Recrystallization Extraction->Chromatography/Recrystallization Alkylated Product (Nu-CH(CH3)CH2N(CH3)2) Alkylated Product (Nu-CH(CH3)CH2N(CH3)2) Chromatography/Recrystallization->Alkylated Product (Nu-CH(CH3)CH2N(CH3)2)

Caption: General workflow for the alkylation of a nucleophile using 1-Chloro-N,N-dimethyl-2-propylamine hydrochloride.

Detailed Experimental Protocols

Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol provides a general method for the O-alkylation of a phenol using 1-Chloro-N,N-dimethyl-2-propylamine hydrochloride, a key step in the synthesis of various pharmaceutical intermediates.

Materials:

  • Phenolic substrate (1.0 eq)

  • 1-Chloro-N,N-dimethyl-2-propylamine hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous acetonitrile (or DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Add 1-Chloro-N,N-dimethyl-2-propylamine hydrochloride (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization: The final product should be characterized by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Pharmaceutical Synthesis

Synthesis of Antitubercular Agents

1-Chloro-N,N-dimethyl-2-propylamine hydrochloride is instrumental in the synthesis of lipophilic chalcone analogues that have demonstrated significant antitubercular properties.[1] The introduction of the dimethylaminopropyl side chain can enhance the lipophilicity and cell permeability of the chalcone scaffold, potentially leading to improved biological activity.

Alternative Synthetic Strategies: The Case of Tramadol

While 1-Chloro-N,N-dimethyl-2-propylamine could theoretically be used in the synthesis of the analgesic drug Tramadol via O-alkylation of 3-methoxyphenol followed by further transformations, the most common and industrially applied synthesis of Tramadol follows a different pathway. This established route involves a Mannich reaction followed by a Grignard reaction.[7][8]

G cluster_0 Mannich Reaction cluster_1 Grignard Reaction cluster_2 Coupling and Work-up cluster_3 Purification Cyclohexanone Cyclohexanone 2-((Dimethylamino)methyl)cyclohexanone 2-((Dimethylamino)methyl)cyclohexanone Cyclohexanone->2-((Dimethylamino)methyl)cyclohexanone Paraformaldehyde Paraformaldehyde Paraformaldehyde->2-((Dimethylamino)methyl)cyclohexanone Dimethylamine HCl Dimethylamine HCl Dimethylamine HCl->2-((Dimethylamino)methyl)cyclohexanone Reaction of Intermediates Reaction of Intermediates 2-((Dimethylamino)methyl)cyclohexanone->Reaction of Intermediates 3-Bromoanisole 3-Bromoanisole 3-Methoxyphenylmagnesium bromide 3-Methoxyphenylmagnesium bromide 3-Bromoanisole->3-Methoxyphenylmagnesium bromide Magnesium Magnesium Magnesium->3-Methoxyphenylmagnesium bromide 3-Methoxyphenylmagnesium bromide->Reaction of Intermediates Aqueous Work-up Aqueous Work-up Reaction of Intermediates->Aqueous Work-up Tramadol (cis/trans mixture) Tramadol (cis/trans mixture) Aqueous Work-up->Tramadol (cis/trans mixture) Isomer Separation Isomer Separation Tramadol (cis/trans mixture)->Isomer Separation Crystallization Crystallization Isomer Separation->Crystallization Tramadol HCl (trans isomer) Tramadol HCl (trans isomer) Crystallization->Tramadol HCl (trans isomer)

Caption: Established synthetic pathway for Tramadol via a Mannich reaction followed by a Grignard reaction.

This highlights that while direct alkylation with 1-Chloro-N,N-dimethyl-2-propylamine is a viable strategy for introducing the dimethylaminopropyl group, alternative synthetic routes may be preferred based on factors such as starting material availability, overall yield, and stereochemical control.

Safety Precautions

1-Chloro-N,N-dimethyl-2-propylamine and its hydrochloride salt should be handled with care in a well-ventilated laboratory fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[]

Hazard Statements:

  • Causes skin irritation.[]

  • Causes serious eye irritation.[]

  • May cause respiratory irritation.[]

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[]

  • Wash hands and any exposed skin thoroughly after handling.[4]

  • Wear protective gloves/protective clothing/eye protection/face protection.[]

  • IF ON SKIN: Wash with plenty of soap and water.[4]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[]

  • Store in a well-ventilated place. Keep container tightly closed.[]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Chloro-N,N-dimethyl-2-propylamine is a valuable and versatile reagent for the introduction of the N,N-dimethyl-2-propylamino group in organic synthesis. Its application in the development of new pharmaceutical compounds, particularly in the area of antitubercular agents, underscores its importance in drug discovery. While alternative synthetic strategies exist for the creation of molecules containing this moiety, direct alkylation with 1-Chloro-N,N-dimethyl-2-propylamine offers a straightforward approach for researchers. Adherence to strict safety protocols is paramount when handling this compound.

References

  • α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 1-Chloro-N,N-dimethyl-2-propylamine. National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]

  • Atom Pharma. (n.d.). 2-Chloro N N dimethylpropylamine hydrochloride Manufacturer. Retrieved March 7, 2024, from [Link]

  • Shi, B., et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society.
  • Google Patents. (n.d.). US3025325A - Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides.
  • BenchChem. (2025). Application Notes and Protocols: Alkylation with 2-chloro-N-methylethanamine Hydrochloride.
  • Wang, Z., et al. (2005).
  • Savelyev, V. A., Druganov, A. G., Shults, E. E., & Tolstikov, G. A. (n.d.). A Convenient Way to Synthesis of Analgesic Tramadol (Tramal). Novosibirsk Institute of Organic Chemistry.
  • PharmaCompass. (n.d.). N,N-Dimethyl-2-chloro propylamine. Retrieved March 7, 2024, from [Link]

  • Alvarado, C., Guzmán, Á., Díaz, E., & Patiño, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4), 328-332.
  • National Toxicology Program. (1995). Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride.
  • University of Colorado Boulder. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution.
  • Google Patents. (n.d.). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • Tao, R., Bin, L., & Li, Y. (2007). N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine. Acta Crystallographica Section E: Structure Reports Online, 63(1), o313–o314.
  • Smith, A. M., et al. (2014). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 55(31), 4463–4465.
  • Synthetika. (n.d.). 2-Chloro-N,N-dimethylpropylamine hydrochloride. Retrieved March 7, 2024, from [Link]

  • DeRuiter, J. (2001). Histamine H1-Receptor Antagonists: Antihistaminic Agents. Principles of Drug Action 2.
  • El-Gazzar, A. R. B. A., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 10325–10334.
  • de Souza, E. M., et al. (2001). Activity of N,N-dimethy-1-2-propen-1-amine derivatives in mice experimentally infected with Trypanosoma cruzi. Memorias do Instituto Oswaldo Cruz, 96(6), 843–846.
  • Tintinalli's Emergency Medicine: A Comprehensive Study Guide, 9e. (n.d.). Anticholinergics. AccessMedicine.
  • Al-Hiari, Y. M., et al. (2006). Synthesis of N,N-Dimethyl-3-phenoxyquinoxalin-2-amine. Molecular Diversity, 10(4), 509–511.
  • Meng, Q. W., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1231-1236.

Sources

Method

Application Note: 1-Chloro-N,N-dimethyl-2-propylamine as an Electrophilic Aminating Agent via Aziridinium Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary 1-Chloro-N,N-dimethyl-2-propylamine (often utilized and store...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

1-Chloro-N,N-dimethyl-2-propylamine (often utilized and stored as its stable hydrochloride salt, CAS 4584-49-0) is a highly versatile β -haloamine used extensively as an electrophilic aminating agent[1]. It is a critical building block in the synthesis of complex pharmaceutical scaffolds, most notably the opioid analgesic methadone and the antihistamine promethazine[2].

Unlike standard alkyl halides that undergo direct SN​2 substitution, this reagent operates through a complex Neighboring Group Participation (NGP) mechanism. Understanding the causality behind its reactivity—specifically the formation of a transient, highly reactive aziridinium ion—is paramount for controlling regioselectivity and optimizing reaction yields in drug development workflows[3].

Mechanistic Principles: The Aziridinium Intermediate

The defining characteristic of 1-chloro-N,N-dimethyl-2-propylamine is its dual nature as both an electrophile (the alkyl chloride) and a nucleophile (the tertiary amine).

Causality of Rearrangement

When the hydrochloride salt is neutralized to its free base form, the lone pair of electrons on the nitrogen atom undergoes a rapid intramolecular SN​2 attack on the adjacent carbon, displacing the chloride ion. This cyclization forms a strained, three-membered 1,1,2-trimethylaziridinium ion [3].

Because this intermediate masks the original position of the halogen, starting with either 1-chloro-N,N-dimethyl-2-propylamine or its isomer (2-chloro-N,N-dimethyl-1-propylamine) yields the exact same reactive species.

Regioselective Ring-Opening

The aziridinium ring is highly susceptible to nucleophilic attack (e.g., by a carbanion or a phenothiazine anion). The nucleophile faces a competitive pathway:

  • Major Pathway (Kinetic Control): Attack at the less sterically hindered primary carbon (C1), yielding the secondary methyl side-chain (e.g., Methadone nitrile)[2].

  • Minor Pathway (Thermodynamic Control): Attack at the more substituted secondary carbon (C2), yielding the primary methyl side-chain (e.g., Isomethadone nitrile)[2].

G A 1-Chloro-N,N-dimethyl- 2-propylamine B 1,1,2-Trimethylaziridinium Ion (Reactive Intermediate) A->B Intramolecular SN2 (-Cl⁻) C Methadone Nitrile (Attack at C1, Less Hindered) B->C Nucleophilic Attack (Nu⁻) Major Pathway D Isomethadone Nitrile (Attack at C2, More Hindered) B->D Nucleophilic Attack (Nu⁻) Minor Pathway

Fig 1: Mechanism of aziridinium formation and regioselective ring-opening.

Data Presentation: Optimizing Regioselectivity

To maximize the yield of the desired regioisomer (e.g., the methadone precursor over the isomethadone precursor), reaction conditions must be tightly controlled. High temperatures and harsh bases traditionally result in poor regiochemical discrimination (often a 50:50 to 75:25 ratio)[3].

By employing Phase Transfer Catalysis (PTC) and lowering the reaction temperature, the activation energy required for the nucleophile to attack the less hindered carbon is favored, drastically improving the regiomeric ratio.

Table 1: Impact of Reaction Conditions on Regioselectivity (Diphenylacetonitrile Alkylation)

Base SystemSolventTemperatureCatalystRatio (Methadone Nitrile : Isomethadone Nitrile)
NaNH2​ (Solid)Benzene80°C (Reflux)None~ 55 : 45
NaOH (Aqueous)Toluene80°C (Reflux)None~ 65 : 35
NaOH (Aqueous)Toluene50°CTBAB (PTC)~ 75 : 25
NaOH (Solid)Toluene25°C18-Crown-6~ 85 : 15 (Note: Slower conversion rate)

Experimental Protocols

The following protocols represent a self-validating system. Because the free base of 1-chloro-N,N-dimethyl-2-propylamine is unstable and prone to auto-polymerization, it must be generated in situ or immediately prior to use in a biphasic system[1].

Protocol A: Biphasic Liberation of the Free Base

Causality: Using a biphasic water/toluene system ensures that as soon as the free base is generated by the aqueous sodium hydroxide, it is immediately partitioned into the organic toluene layer. This prevents premature aqueous hydrolysis of the aziridinium intermediate.

Steps:

  • Suspend 1.0 equivalent of 1-chloro-N,N-dimethyl-2-propylamine hydrochloride in a mixture of Toluene (3 volumes) and Distilled Water (1 volume).

  • Chill the biphasic mixture to 0–5°C under vigorous mechanical stirring.

  • Slowly add 1.2 equivalents of cold 20% w/v aqueous NaOH dropwise over 15 minutes.

  • Allow the mixture to stir for an additional 10 minutes. The aqueous layer will turn bright yellow as the free base forms and migrates into the organic phase[4].

  • Halt stirring, allow the phases to separate, and immediately decant the toluene layer (containing the active free base) for use in Protocol B. Discard the aqueous layer.

Protocol B: Phase-Transfer Catalyzed Alkylation of Diphenylacetonitrile

Causality: Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, shuttling the hydroxide ions into the organic phase to deprotonate the diphenylacetonitrile. The resulting carbanion is highly nucleophilic and attacks the transient aziridinium ion. Keeping the temperature at 50°C strikes the optimal balance between reaction kinetics and kinetic regioselectivity (favoring the methadone nitrile).

Steps:

  • In a clean, dry reaction flask equipped with a reflux condenser and a mechanical stirrer, dissolve 0.9 equivalents of diphenylacetonitrile in Toluene (2 volumes).

  • Add 2.0 equivalents of finely powdered NaOH and 0.05 equivalents of TBAB[4].

  • Heat the suspension to 50°C. The solution will adopt a deep red hue, indicating the formation of the diphenylacetonitrile carbanion[4].

  • Add the toluene solution containing the free base (generated in Protocol A) dropwise over 30 minutes to the red carbanion solution.

  • Maintain the reaction at 50°C under vigorous stirring for 4–6 hours. The red color will gradually fade to a dull yellow as the carbanion is consumed.

  • Workup: Quench the reaction by adding an equal volume of warm distilled water to dissolve the inorganic salts. Separate the organic layer, wash twice with water, and dry over anhydrous MgSO4​ .

  • Isolation: Concentrate the toluene layer under reduced pressure. The resulting crude oil contains a mixture of the isomeric nitriles. The desired methadone nitrile (mp 91-92°C) can be isolated from the lower-melting isomethadone nitrile (mp 69-70°C) via fractional crystallization using hot isopropanol or heptane[5].

Safety & Handling

  • Toxicity: β -haloamines are potent alkylating agents and are highly irritating to the skin, eyes, and respiratory tract. They must be handled in a fume hood with appropriate PPE (nitrile gloves, safety goggles).

  • Stability: The free base form is unstable at room temperature and will auto-cyclize into the aziridinium ion, which can subsequently polymerize exothermically. Always store the compound as its hydrochloride salt in a cool, dry environment[1].

  • Quenching: Unreacted aziridinium intermediates in waste streams should be quenched by stirring with an excess of a strong aqueous nucleophile (e.g., sodium thiosulfate or dilute sodium hydroxide) prior to disposal.

Sources

Application

Application Note: The Role of 1-Chloro-N,N-dimethyl-2-propylamine in Regioselective C-N Bond Formation

Executive Summary 1-Chloro-N,N-dimethyl-2-propylamine (DMPC, CAS 53309-35-6) is a bifunctional aliphatic amine halide that serves as a critical alkylating agent in organic synthesis[1]. It is most prominently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-N,N-dimethyl-2-propylamine (DMPC, CAS 53309-35-6) is a bifunctional aliphatic amine halide that serves as a critical alkylating agent in organic synthesis[1]. It is most prominently utilized in the pharmaceutical industry for the construction of complex C-N and C-C bonds, serving as the primary precursor for the antihistamine Promethazine and the opioid analgesic Methadone[2],[3].

The defining technical challenge of utilizing DMPC lies in its reaction mechanism. Rather than undergoing a classical direct SN​2 displacement, DMPC reacts via a highly reactive, cyclic aziridinium ion intermediate[2]. Understanding the thermodynamic and kinetic factors that govern the ring-opening of this intermediate is essential for controlling regioselectivity, maximizing yield, and eliminating difficult-to-remove isomeric impurities during drug development[4].

Mechanistic Insights: The Aziridinium Ion Pathway

Causality of the Intermediate Formation

When DMPC is neutralized from its hydrochloride salt to its free base form, it does not remain static. The lone pair of electrons on the tertiary nitrogen acts as an internal nucleophile, displacing the adjacent chloride ion via Neighboring Group Participation (NGP). This intramolecular cyclization is kinetically rapid and forms a highly strained, three-membered 1,1,2-trimethylaziridinium ion [2].

Regioselective Bifurcation

Because the aziridinium ring is asymmetric, an incoming nucleophile (such as a phenothiazine anion for C-N bond formation) faces a mechanistic bifurcation[2]:

  • Path A (Kinetic/Steric Control): The nucleophile attacks the less sterically hindered primary carbon ( CH2​ ). This pathway has a lower activation energy and yields the desired branched alkyl chain (e.g., Promethazine)[2].

  • Path B (Thermodynamic/Electronic Control): The nucleophile attacks the more substituted secondary carbon ( CH−CH3​ ). This pathway is slower but can be stabilized by polar solvents that support partial positive charge development ( SN​1 -like character), yielding the linear impurity (e.g., Isopromethazine)[2],[3].

G DMPC 1-Chloro-N,N-dimethyl-2-propylamine (DMPC) Azir 1,1,2-Trimethylaziridinium Ion (Reactive Intermediate) DMPC->Azir Intramolecular Cyclization (-Cl⁻) Major Major Product (C-N Bond) Promethazine (Attack at primary CH2) Azir->Major Path A: Kinetic/Steric Control (Less hindered carbon) Minor Minor Product (C-N Bond) Isopromethazine (Attack at secondary CH-CH3) Azir->Minor Path B: Thermodynamic Control (More substituted carbon) Nu Nucleophile Anion (e.g., Phenothiazine) Nu->Azir Nucleophilic Attack

Mechanistic bifurcation of the aziridinium intermediate leading to major and minor regioisomers.

Quantitative Data: Regioselectivity Comparison

The steric bulk of the attacking nucleophile heavily dictates the ratio of Path A to Path B. The table below summarizes the regioselectivity observed in two classic pharmaceutical syntheses utilizing DMPC.

NucleophileBond FormedMajor Product (Path A)Minor Product (Path B)Typical Regio-RatioDriving Force
Phenothiazine Anion C-NPromethazineIsopromethazine~90 : 10Massive steric bulk of the tricyclic system strongly favors Path A[2].
Diphenylacetonitrile Anion C-CMethadone NitrileIsomethadone Nitrile~66 : 34Smaller nucleophilic profile allows significant thermodynamic attack (Path B)[3].

Experimental Protocols & Self-Validating Workflows

Protocol 1: C-N Bond Formation (Synthesis of Promethazine)

This protocol details the alkylation of phenothiazine with DMPC to form a C-N bond.

Self-Validating Principle: The protocol utilizes an acid-base extraction workflow. Unreacted phenothiazine is a neutral heterocycle and remains in the organic phase. The successful formation of the C-N bond introduces a basic tertiary amine into the molecule, allowing it to be selectively extracted into an aqueous acid. If the aqueous extract yields no precipitate upon basification, the C-N bond formation failed.

Step-by-Step Methodology:

  • Free-Basing the Alkylating Agent: Dissolve DMPC Hydrochloride in a minimal amount of water. Add 20% aqueous NaOH until the pH reaches >10. Extract the liberated DMPC free base into cold toluene. Note: Keep the solution cold (<10 °C) to prevent premature aziridinium formation and subsequent hydrolysis.

  • Nucleophile Generation: In a dry, inert reaction vessel, dissolve phenothiazine in anhydrous toluene. Add sodium amide ( NaNH2​ ) in slight excess. Heat to 80 °C for 1 hour to generate the phenothiazine anion. Ammonia gas evolution serves as a visual indicator of successful deprotonation.

  • Alkylation: Cool the reactor to 50 °C. Slowly add the cold toluene solution of DMPC free base dropwise over 30 minutes.

  • Cyclization & Attack: Slowly raise the temperature to reflux (110 °C) and hold for 4 hours. The DMPC will cyclize to the aziridinium ion in situ and undergo nucleophilic attack by the phenothiazine anion[2].

  • Self-Validating Isolation: Cool the mixture to room temperature and quench with water. Separate the toluene layer and extract it with 1M HCl . Discard the toluene layer (contains unreacted phenothiazine).

  • Product Recovery: Basify the acidic aqueous layer with NaOH to pH 10. Extract the resulting oily Promethazine free base into dichloromethane, dry over Na2​SO4​ , and evaporate to yield the product.

Protocol 2: C-C Bond Formation (Synthesis of Methadone Nitrile)

While the primary focus is C-N bond formation, DMPC is equally famous for C-C bond formation in the synthesis of Methadone. This protocol highlights the challenge of poor regioselectivity when using a less sterically hindered nucleophile[3],[4].

Self-Validating Principle: Because the regioselectivity is poor (~66:34), isolation relies on fractional crystallization. The successful isolation of the correct regioisomer is physically validated by the melting point of the resulting crystals (91-92 °C for the desired Path A product vs. 69-70 °C for the Path B impurity)[3].

Step-by-Step Methodology:

  • Deprotonation: Dissolve diphenylacetonitrile in a polar aprotic solvent (e.g., DMF or DMSO) to enhance carbanion reactivity[3]. Add solid sodium hydroxide and stir at 40 °C for 30 minutes.

  • Alkylation: Add DMPC free base dropwise. The polar solvent stabilizes the aziridinium intermediate, which unfortunately increases the proportion of the Path B impurity (Isomethadone nitrile)[3].

  • Reaction: Stir at 50 °C for 3 hours.

  • Workup: Pour the mixture into ice water. Extract the mixed nitriles into hexane.

  • Self-Validating Crystallization: Concentrate the hexane extract and cool to 0 °C. The desired 2,2-diphenyl-4-dimethylaminovaleronitrile (Methadone Nitrile) will selectively crystallize. Filter the crystals and verify the melting point (Expected: 91-92 °C)[3].

Sources

Method

Analytical methods for quantification of "1-Chloro-N,N-dimethyl-2-propylamine"

An Application Note and Protocol for the Quantification of 1-Chloro-N,N-dimethyl-2-propylamine Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details robust analytical methodologies f...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 1-Chloro-N,N-dimethyl-2-propylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 1-Chloro-N,N-dimethyl-2-propylamine (CAS: 53309-35-6), a key chemical intermediate in the synthesis of various pharmaceutical compounds.[][2] The accurate determination of this compound is critical for ensuring process control, final product quality, and regulatory compliance. We present two primary, validated analytical approaches: a primary Gas Chromatography-Mass Spectrometry (GC-MS) method optimized for specificity and sensitivity, and an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.

Introduction and Scientific Rationale

1-Chloro-N,N-dimethyl-2-propylamine, a chlorinated aliphatic amine, serves as a reactive intermediate in organic synthesis.[] Its presence, even at trace levels, as an impurity or an unreacted starting material in an Active Pharmaceutical Ingredient (API) must be strictly controlled. Its chemical structure (Molecular Formula: C₅H₁₂ClN, Molecular Weight: 121.61 g/mol ) lends itself to analysis by chromatographic techniques.[3]

The choice of analytical methodology is dictated by the analyte's physicochemical properties and the sample matrix. Given its predicted boiling point of 81.1°C and its relatively low molecular weight, 1-Chloro-N,N-dimethyl-2-propylamine is sufficiently volatile for Gas Chromatography.[] Coupling GC with a Mass Spectrometer provides unparalleled specificity for identification and quantification, especially at low levels.

Alternatively, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful solution. LC-MS/MS is the gold standard for quantifying trace analytes in complex matrices and is less dependent on analyte volatility.[4] The tertiary amine functional group in the target molecule is readily protonated, making it ideal for positive-ion Electrospray Ionization (ESI), a common ionization technique in LC-MS.[4]

This document provides detailed protocols for both GC-MS and LC-MS/MS, enabling laboratories to select the method that best fits their instrumentation, sample type, and sensitivity requirements.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from a validated procedure for a structurally analogous compound, N,N-Dimethylaminopropyl chloride (DMPC), demonstrating its suitability and reliability. The core of this method involves a liquid-liquid extraction to isolate the amine from the sample matrix, followed by direct injection into the GC-MS system.

Causality of Experimental Choices
  • Sample Preparation: The analyte is a basic amine. Basifying the aqueous sample solution with sodium hydroxide deprotonates the amine, converting it to its free base form. This significantly increases its partition coefficient into a non-polar organic solvent, ensuring efficient extraction and concentration.

  • Chromatographic Column: A DB-624 column is selected. This mid-polarity column is specifically designed for the analysis of volatile organic compounds and provides excellent peak shape for amines, minimizing tailing that can occur on standard non-polar phases.

  • Detection: Mass Spectrometry is used for its high specificity. Operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode allows the instrument to focus only on the mass fragments characteristic of the analyte, filtering out background noise and enhancing sensitivity. The expected molecular ion peak is at m/z 121, with characteristic fragments likely appearing at m/z 58 (representing the [CH₂N(CH₃)₂]⁺ fragment) and m/z 42.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh 1. Accurately weigh ~100 mg of sample dissolve 2. Transfer to separating funnel with 4% NaOH weigh->dissolve extract 3. Extract with organic solvent (e.g., MTBE) dissolve->extract dry 4. Dry organic layer with Na₂SO₄ extract->dry transfer 5. Transfer 1.0 mL to GC vial dry->transfer inject 6. Inject 1 µL into GC-MS transfer->inject separate 7. Separation on DB-624 column inject->separate detect 8. Detection by MS (SIM/MRM Mode) separate->detect integrate 9. Integrate peak at expected RT detect->integrate quantify 10. Quantify using calibration curve integrate->quantify

Caption: Workflow for the quantification of 1-Chloro-N,N-dimethyl-2-propylamine by GC-MS.

Detailed Protocol: GC-MS

A. Reagents and Materials

  • 1-Chloro-N,N-dimethyl-2-propylamine reference standard

  • Sodium Hydroxide (NaOH), analytical grade

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent, HPLC grade

  • Deionized water

  • Sample containing the analyte

B. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen organic solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the stock solution.

  • Test Solution Preparation:

    • Accurately weigh approximately 100 mg of the test sample into a 50 mL separating funnel.

    • Add 5 mL of 4% aqueous sodium hydroxide solution and shake vigorously.

    • Add 10 mL of the organic solvent (e.g., MTBE), shake well, and allow the layers to separate.

    • Collect the upper organic layer and dry it by passing it through a small column of anhydrous sodium sulfate or by adding ~2.0 g of sodium sulfate and swirling.

    • Transfer 1.0 mL of the final dried solution into a GC vial for analysis.

C. Instrumental Conditions

ParameterSetting
Gas Chromatograph Agilent GC or equivalent with Mass Spectrometric Detector
Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless
Injection Volume 1.0 µL
Oven Program Initial: 50°C, hold for 2 min. Ramp: 10°C/min to 220°C, hold for 5 min.
Transfer Line Temp 230°C
MS Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Quantifier: m/z 58 . Qualifiers: m/z 121, m/z 42 (To be confirmed with reference standard)

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality of Experimental Choices
  • Chromatography: Reversed-phase chromatography on a C18 column is a standard and effective technique for separating small polar molecules.

  • Mobile Phase: A mobile phase of acetonitrile and water containing a small amount of formic acid serves a dual purpose. It provides the gradient for elution and the acidic environment ensures the tertiary amine analyte remains protonated ([M+H]⁺), which is essential for efficient ESI ionization and good peak shape.

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity. A specific precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored. This precursor -> product transition is unique to the analyte, eliminating potential interferences.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Accurately weigh sample dissolve 2. Dissolve in mobile phase or suitable solvent weigh->dissolve filter 3. Filter through 0.22 µm syringe filter dissolve->filter inject 4. Inject 5 µL into LC-MS/MS filter->inject separate 5. Separation on C18 column inject->separate detect 6. Detection by MS/MS (MRM Mode) separate->detect integrate 7. Integrate MRM transition peak detect->integrate quantify 8. Quantify using calibration curve integrate->quantify

Caption: Workflow for the quantification of 1-Chloro-N,N-dimethyl-2-propylamine by LC-MS/MS.

Detailed Protocol: LC-MS/MS

A. Reagents and Materials

  • 1-Chloro-N,N-dimethyl-2-propylamine reference standard

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic Acid, LC-MS grade

B. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with 50:50 acetonitrile:water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with the initial mobile phase composition.

  • Test Solution Preparation:

    • Accurately weigh a suitable amount of the test sample.

    • Dissolve and dilute in the initial mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the solution through a 0.22 µm syringe filter into an LC vial.

C. Instrumental Conditions

ParameterSetting
Liquid Chromatograph Waters Acquity UPLC, Agilent 1290, or equivalent
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo TSQ, Waters Xevo)
Column C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)
Column Temperature 40°C
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 5.0 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Precursor Ion: m/z 122.1 ([M+H]⁺). Product Ion: m/z 58.1 (To be confirmed and optimized)
Source Parameters Optimize for specific instrument (e.g., Capillary Voltage, Gas Flow, Source Temperature)

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of the analytical results, any method chosen must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in a blank sample. Peak purity should be confirmed by MS.
Linearity Correlation coefficient (r²) ≥ 0.995 for the calibration curve over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be precise, accurate, and linear.
Accuracy % Recovery typically between 80-120% for low concentrations and 98-102% for higher concentrations.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 15% for trace analysis.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio ≥ 3).
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio ≥ 10).

References

  • Kumar, R., Tyagi, A., Dev, R., & Singh, K. S. (2021). METHOD DEVELOPMENT AND VALIDATION OF N, N-. DIMETHYLAMINOPROPYL CHLORIDE (DMPC) CONTENT IN CLOMIPRAMINE. HYDROCHLORIDE DRUG SUBSTANCE BY GC-MS/MS. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 9(3), 121-131. [Link]

  • Riccardi, A., Torsello, A., Talarico, G., et al. (2020). In vitro and in vivo quantification of chloroprocaine release from an implantable device in a piglet postoperative pain model. Italian Journal of Pediatrics, 46(1), 10. [Link]

  • ResearchGate. (2020). In vitro and in vivo quantification of chloroprocaine release from an implantable device in a piglet postoperative pain model. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-N,N-dimethyl-2-propylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Open Research Library. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-Chloro-N,N-dimethyl-2-propylamine

Welcome to the Application Scientist Support Portal. 1-Chloro-N,N-dimethyl-2-propylamine is a highly reactive bi-functional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 1-Chloro-N,N-dimethyl-2-propylamine is a highly reactive bi-functional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) such as methadone and various phenothiazines[1]. However, its dual nature—possessing both a nucleophilic tertiary amine and an electrophilic alkyl chloride—makes it notoriously unstable under certain conditions.

This guide provides mechanistic insights, troubleshooting workflows, and field-proven protocols to help you master its solvent-dependent behavior and prevent unwanted degradation during your experiments.

Part 1: Knowledge Base & Mechanistic FAQs

Q1: Why does my 1-chloro-N,N-dimethyl-2-propylamine degrade or isomerize upon dissolving in certain solvents? A: The instability is driven by a phenomenon known as Neighboring Group Participation (NGP). The lone pair of electrons on the nitrogen atom acts as an internal nucleophile, executing an intramolecular SN2 attack on the adjacent carbon bearing the chloride leaving group[2]. Because intramolecular reactions are kinetically favored over intermolecular ones, this cyclization occurs rapidly, forming a highly strained, reactive intermediate known as the 1,1,2-trimethylaziridinium chloride salt [1][3].

Once formed, the aziridinium ring can be re-opened by chloride attack at either the primary or secondary carbon. This leads to an equilibrium mixture of your starting material and its rearranged isomer, 2-chloro-N,N-dimethyl-1-propylamine[4].

Q2: How does solvent choice dictate this rearrangement? A: The formation of the aziridinium intermediate involves the creation of charged species (a quaternary ammonium cation and a chloride anion) from a neutral molecule. The dielectric constant ( ϵ ) and solvation capacity of your solvent directly control this thermodynamic threshold[2]:

  • Non-polar solvents lack the dielectric capacity to stabilize these separated charges, thereby suppressing cyclization and keeping the covalent C-Cl bond intact.

  • Polar aprotic solvents stabilize the ionic transition state, drastically accelerating aziridinium formation and subsequent isomerization[1][3].

  • Polar protic solvents not only promote cyclization but also act as external nucleophiles, irreversibly hydrolyzing the aziridinium ion into amino alcohols (e.g., 1-dimethylamino-2-propanol)[2].

G A 1-Chloro-N,N-dimethyl- 2-propylamine B 1,1,2-Trimethylaziridinium Chloride (Intermediate) A->B Intramolecular Cyclization (Polar Solvents) B->A Chloride Attack (C1) C 2-Chloro-N,N-dimethyl- 1-propylamine B->C Chloride Attack (C2) D Hydrolysis Products (Amino Alcohols) B->D H2O / OH- Attack (Protic Solvents) C->B Intramolecular Cyclization

Figure 1: Solvent-dependent aziridinium rearrangement and hydrolysis pathway.

Q3: How can I analytically differentiate the intact chloroamine from the aziridinium intermediate and the rearranged isomer? A: Rely on 1 H NMR spectroscopy in non-polar deuterated solvents (e.g., Toluene- d8​ or C 6​ D 6​ ). Do not use Gas Chromatography-Mass Spectrometry (GC-MS) for purity checks. The high temperatures in the GC injection port provide the activation energy required for thermal cyclization, resulting in a chromatogram that reflects heat-induced artifacts rather than the actual composition of your flask. In NMR, monitor the N-CH 3​ protons: they appear around ~2.2 ppm in the open-chain chloroamine but shift significantly downfield (~2.8–3.0 ppm) when constrained within the positively charged aziridinium ring.

Part 2: Troubleshooting Workflow & Solvent Selection

Use the following decision matrix to predict the stability of your compound based on your intended reaction media.

Workflow Start Identify Solvent System NonPolar Non-Polar Solvents (Toluene, Hexane) Start->NonPolar PolarAprotic Polar Aprotic Solvents (DMF, DMSO, CHCl3) Start->PolarAprotic PolarProtic Polar Protic Solvents (H2O, MeOH, EtOH) Start->PolarProtic Stable High Stability (Minimal Rearrangement) NonPolar->Stable Rearrange Aziridinium Formation & Isomerization PolarAprotic->Rearrange Degrade Rapid Hydrolysis & Degradation PolarProtic->Degrade

Figure 2: Workflow for predicting 1-chloro-N,N-dimethyl-2-propylamine stability by solvent.

Quantitative Solvent Effects Table
Solvent ClassExample SolventsDielectric Constant ( ϵ )Aziridinium Formation RateRecommended Application
Non-Polar Toluene, Hexane, Heptane< 3.0Very SlowLong-term storage, extraction of free base.
Polar Aprotic (Low ϵ ) Dichloromethane (DCM), Chloroform4.0 - 9.0ModerateShort-term reaction media (use immediately).
Polar Aprotic (High ϵ ) DMF, DMSO, Acetonitrile> 30.0FastIntentional isomerization (e.g., API synthesis)[1].
Polar Protic Water, Methanol, Ethanol> 30.0Very Fast (Hydrolyzes)Avoid entirely unless synthesizing amino alcohols[2].

Part 3: Self-Validating Experimental Protocols

To utilize 1-chloro-N,N-dimethyl-2-propylamine effectively, it is typically stored as a stable hydrochloride salt and converted to the free base immediately prior to use[3]. The following protocol ensures conversion without triggering the aziridinium rearrangement.

Protocol: Free-Basing and Solvent Extraction without Isomerization

Objective: Convert the stable hydrochloride salt to the free base in a non-polar solvent while actively preventing aziridinium cyclization.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve 1-chloro-N,N-dimethyl-2-propylamine hydrochloride in ice-cold distilled water (0–5 °C).

    • Causality: Low temperature kinetically hinders the intramolecular cyclization, keeping the activation energy below the threshold required for aziridinium formation.

  • Solvent Addition: Add an equal volume of a non-polar extraction solvent (e.g., Toluene or Hexane) to the aqueous layer to create a biphasic system.

  • Basification: Slowly add cold 20% NaOH solution dropwise under vigorous stirring until the aqueous layer reaches pH 10–11[3].

    • Causality: As the free base forms, vigorous stirring ensures immediate partitioning into the non-polar organic layer. This prevents the neutral free base from remaining in the highly polar aqueous environment where it would rapidly cyclize and hydrolyze.

  • Separation: Separate the organic layer immediately using a separatory funnel.

  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ .

    • Causality: Removing residual water prevents localized micro-environments of high polarity that could seed degradation.

  • Storage: Store the organic solution at -20 °C if not used immediately. Do not concentrate to a neat free base unless strictly necessary, as the neat oil auto-catalyzes its own rearrangement due to its inherent polarity.

  • Self-Validation Step: Run a cold-injection HPLC or a rapid Thin Layer Chromatography (TLC) plate immediately after extraction. The presence of a single, sharp peak/spot confirms successful extraction. The appearance of a secondary peak indicates that the temperature was too high or the biphasic partitioning was too slow, resulting in isomerization.

References

  • Synthesis of Methadone - Designer Drugs Source: Designer-Drug.com URL:[Link]

  • Synthesis of Methadone (Rhodium Archive) Source: Erowid Chemistry Vaults URL:[Link]

  • Preparation of an isomer of amidone (US2670375A)

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for the Synthesis of 1-Chloro-N,N-dimethyl-2-propylamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals e...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-Chloro-N,N-dimethyl-2-propylamine. We will address common experimental failures in a question-and-answer format, providing in-depth, field-proven insights grounded in mechanistic principles to help you navigate this synthesis successfully.

The target molecule, 1-Chloro-N,N-dimethyl-2-propylamine, is a valuable building block, often used as an intermediate in the development of pharmaceuticals.[] Its synthesis, typically achieved by the chlorination of its corresponding amino alcohol, 2-(Dimethylamino)propan-1-ol, with reagents like thionyl chloride (SOCl₂), presents several challenges due to the bifunctional nature of the substrate.[2][3]

General Synthetic Workflow

The conversion of the precursor amino alcohol to the target alkyl chloride is a foundational transformation. The following diagram outlines the typical reaction pathway.

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product Isolation SM 2-(Dimethylamino)propan-1-ol Reagent Thionyl Chloride (SOCl₂) Anhydrous Solvent (e.g., DCM, Toluene) Controlled Temperature (e.g., 0 °C to reflux) Product_Freebase 1-Chloro-N,N-dimethyl-2-propylamine (Free Base) Reagent->Product_Freebase Chlorination Reaction Product_Salt 1-Chloro-N,N-dimethyl-2-propylamine HCl (Hydrochloride Salt) Product_Freebase->Product_Salt Acidification (e.g., HCl in ether)

Caption: Overall workflow for the synthesis of 1-Chloro-N,N-dimethyl-2-propylamine and its hydrochloride salt.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Question: My post-reaction analysis (TLC, GC-MS, or NMR) shows a significant amount of unreacted 2-(Dimethylamino)propan-1-ol. What are the likely causes?

Answer: This is a frequent issue that typically points to problems with reagents, reaction conditions, or insidious contamination.

  • Cause 1: Decomposed Thionyl Chloride (SOCl₂): Thionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, degrading into SO₂ and HCl.[4][5] Old or improperly stored SOCl₂ will have reduced potency.

    • Solution: Use a fresh bottle of thionyl chloride or distill it immediately before use. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 2: Insufficient Temperature or Reaction Time: The conversion of the intermediate chlorosulfite to the final alkyl chloride requires a certain activation energy.

    • Solution: While the initial addition of SOCl₂ is often done at 0 °C to control the exotherm, the reaction may need to be warmed to room temperature or even refluxed to drive it to completion.[6] Monitor the reaction progress by a suitable technique (e.g., TLC) to determine the optimal reaction time.

  • Cause 3: Inappropriate Stoichiometry: Using an insufficient amount of the chlorinating agent will naturally lead to incomplete conversion.

    • Solution: A slight excess of thionyl chloride (typically 1.1 to 1.5 equivalents) is recommended to ensure all the alcohol is consumed.

Problem 2: Low Yield and a Complex Mixture of Byproducts

Question: My starting material is consumed, but the yield of the desired product is very low. My crude sample shows multiple unidentified products. What is happening?

Answer: This is the most complex issue and is rooted in the inherent reactivity of the amino alcohol substrate. The primary culprit is the intramolecular reactivity of the amine, leading to the formation of a highly reactive aziridinium ion intermediate.

  • Primary Cause: Aziridinium Ion Formation: As a β-amino alcohol, the substrate is perfectly structured for intramolecular cyclization. Once the hydroxyl group is converted into a good leaving group (such as a chlorosulfite), the neighboring nitrogen atom can act as an internal nucleophile, displacing the leaving group to form a strained, three-membered aziridinium ring. This cation is highly electrophilic and can be attacked by any nucleophile in the mixture (e.g., chloride, another molecule of the amino alcohol), leading to rearranged products, oligomers, or polymers.

    Intermediate Chlorosulfite Intermediate (R-O-SOCl) DesiredProduct Desired Product (Sₙ2/Sₙi Pathway) Intermediate->DesiredProduct External Cl⁻ Attack Aziridinium Aziridinium Ion Intermediate (Intramolecular Cyclization) Intermediate->Aziridinium Intramolecular N Attack (Side Reaction) Byproducts Byproducts (Rearranged Amines, Oligomers) Aziridinium->Byproducts Nucleophilic Opening

    Caption: Competing pathways leading to the desired product versus byproduct formation via an aziridinium intermediate.

  • Solution: Control the Nucleophilicity of the Amine. The key to suppressing this side reaction is to "tie up" the lone pair on the nitrogen atom.

    • Optimized Protocol - Inverse Addition: The most effective strategy is to perform an inverse addition. Slowly add the solution of the amino alcohol to a solution of thionyl chloride.[2] In this setup, the SOCl₂ is always in excess, and the HCl generated immediately protonates the amine group of the incoming substrate. The resulting ammonium salt is no longer nucleophilic, preventing intramolecular cyclization.

    • Solvent Choice: Solvents like toluene or dimethoxymethane can be effective for this procedure.[2]

Problem 3: Difficulties in Product Isolation and Purification

Question: My workup is messy, and I'm struggling to isolate a pure product. Is the free base stable?

Answer: The free base, 1-Chloro-N,N-dimethyl-2-propylamine, can be unstable and prone to degradation or self-reaction over time, especially if impurities are present. For stability and ease of handling, the product is almost always isolated and stored as its hydrochloride salt.[7]

  • Isolation Strategy:

    • Quench Carefully: After the reaction is complete, cool the mixture in an ice bath. Very slowly and carefully, quench the excess thionyl chloride by adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. This must be done in a well-ventilated fume hood as large volumes of SO₂ and HCl gas are evolved.[5]

    • Basify and Extract: Make the aqueous layer strongly basic (pH > 12) with NaOH or KOH to deprotonate the amine and liberate the free base. Extract the free base into a suitable organic solvent like diethyl ether or dichloromethane.

    • Dry and Concentrate: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure. Avoid excessive heating.

  • Conversion to Hydrochloride Salt (Recommended):

    • Dissolve the crude free base in a non-polar, anhydrous solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt will precipitate as a solid.[8]

    • Collect the solid by filtration, wash with cold, anhydrous ether, and dry under vacuum. The resulting solid is typically much more stable and easier to handle than the free base.

In-Depth Mechanistic Analysis

Understanding the reaction mechanism is critical for effective troubleshooting. The reaction of an alcohol with thionyl chloride proceeds through an alkyl chlorosulfite intermediate.[5][9][10] The fate of this intermediate determines the product distribution.

cluster_mech Reaction Mechanism with SOCl₂ Alcohol Amino Alcohol (R-OH) Intermediate Alkyl Chlorosulfite (R-O-SOCl) Alcohol->Intermediate Nucleophilic Attack on Sulfur SOCl2 SOCl₂ SOCl2->Intermediate SNi_Product Retention Product (Sₙi Pathway) Intermediate->SNi_Product Internal Return (No Base) SN2_Product Inversion Product (Sₙ2 Pathway) Intermediate->SN2_Product External Cl⁻ Attack (Base Present) Pyridine Pyridine (Base) Pyridine->SN2_Product Facilitates Sₙ2

Caption: Mechanism of alcohol chlorination with SOCl₂, showing the central alkyl chlorosulfite intermediate and the divergent Sₙi and Sₙ2 pathways.

In the context of 2-(Dimethylamino)propan-1-ol, the amine's presence adds the competing intramolecular cyclization pathway. The Sₙi (Substitution Nucleophilic internal) mechanism, which leads to retention of stereochemistry, can occur in the absence of a base.[11] When a base like pyridine is added, it can react with the intermediate and liberate a free chloride ion, which then attacks via a backside Sₙ2 mechanism, causing inversion of stereochemistry.[11][12] However, for this specific substrate, controlling the amine's nucleophilicity via protonation is the most critical factor for achieving a high yield.[2]

Validated Experimental Protocols

Protocol 1: Optimized Synthesis via Inverse Addition

This protocol is designed to minimize byproduct formation by ensuring the amine is protonated throughout the reaction.[2]

Reagents & Equipment:

  • 2-(Dimethylamino)propan-1-ol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Toluene

  • Standard, dry glassware for reactions under inert atmosphere

  • Ice bath

Procedure:

  • Set up a three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • In the flask, prepare a solution of thionyl chloride (1.2 eq.) in anhydrous toluene. Cool the solution to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of 2-(Dimethylamino)propan-1-ol (1.0 eq.) in anhydrous toluene.

  • Add the amino alcohol solution dropwise from the dropping funnel to the stirred thionyl chloride solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates completion.

  • Proceed with the workup and conversion to the hydrochloride salt as described in Problem 3 .

Protocol 2: Quality Control & Characterization

Confirming the identity and purity of the final product is essential.

  • Proton NMR (¹H NMR): The spectrum of the hydrochloride salt should show characteristic peaks for the two N-methyl groups, the methine proton (CH), the methylene protons (CH₂Cl), and the methyl group on the backbone. The integration should correspond to the expected proton count.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the molecular ion of the free base [M+H]⁺.

  • Melting Point: The crystalline hydrochloride salt should have a sharp melting point, which can be compared to literature values.[7]

Summary Troubleshooting Table
Problem Potential Cause Recommended Solution
No/Low Conversion Old or hydrolyzed SOCl₂Use fresh or distilled SOCl₂.[4][5]
Reaction temperature too lowAllow reaction to warm to RT or reflux after addition.[6]
Insufficient SOCl₂Use 1.1-1.5 equivalents of SOCl₂.
Low Yield / Byproducts Aziridinium ion formationPerform an inverse addition to protonate the amine.[2]
Reaction too concentrated/hotEnsure proper cooling during addition and use adequate solvent.
Difficult Isolation Instability of the free baseConvert the product to its stable hydrochloride salt for storage.[7][8]
Incomplete quenching/neutralizationUse a robust aqueous workup with a strong base (e.g., NaOH).
References
  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl₂: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315. Available at: [Link]

  • Reddit r/OrganicChemistry. (2023). Help with thionyl chloride halogenation. Available at: [Link]

  • Godfrey, L. E. A. (1966). Process of preparing n, n-dimethylamino alcohols. U.S. Patent No. 3,402,203. Washington, DC: U.S. Patent and Trademark Office.
  • Haveaux, B., Dekoker, A., Rens, M., Sidani, A. R., Toye, J., & Ghosez, L. (1979). α-CHLORO ENAMINES, REACTIVE INTERMEDIATES FOR SYNTHESIS: 1-CHLORO-N,N,2-TRIMETHYLPROPENYLAMINE. Organic Syntheses, 59, 26. Available at: [Link]

  • Ghosez, L., et al. (1979). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. ResearchGate. Available at: [Link]

  • La-Sinfonia. (2022). CHAPTER 6: Chlorination Using Thionyl Chloride. In From Lab to Production. Available at: [Link]

  • Godfrey, L. E. A. (1968). United States Patent Office. U.S. Patent No. 3,402,203. Available at: [Link]

  • Oreate AI Blog. (2026). Unlocking Alcohols: The Magic of Thionyl Chloride in Transformation. Available at: [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

  • Min, X., et al. (2023). Progress in Stereoselective Haloamination of Olefins. Molecules, 28(12), 4843. Available at: [Link]

  • Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Available at: [Link]

  • Lumen Learning. (n.d.). Preparation of Amines. Organic Chemistry II. Available at: [Link]

  • Yoon, J., Yoon, Y., & Kim, S. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 51(11), 6149-6157. Available at: [Link]

  • Yoon, J., Yoon, Y., & Kim, S. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. ACS Publications. Available at: [Link]

  • Google Patents. (1987). CN1033378A - 2,3-two chloro-N, the preparation method of N-dimethyl propylamine.
  • PubChem. (n.d.). 1-Chloro-N,N-dimethyl-2-propylamine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2021). CN111153807B - Preparation method of N, N-dimethylamino chloropropane hydrochloride.
  • ResearchGate. (n.d.). Aziridine synthesis by ring-closure of haloimines. Available at: [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. Available at: [Link]

  • PubChem. (n.d.). 2-Propanamine, 1-chloro-N,N-dimethyl-, hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Available at: [Link]

  • ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Available at: [Link]

  • Environmental Protection Agency. (n.d.). 1-CHLORO-N,N-DIMETHYL-2-PROPYLAMINE - Chemical Details. Available at: [Link]

  • Chemistry LibreTexts. (2019). Reactions of Alcohols with Thionyl Chloride. Available at: [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

  • Norris, J. (2018). Reaction of alcohols with thionyl chloride. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of aziridines from enamines and haloamines. Available at: [Link]

  • Hansen, E. B., et al. (1998). Determination of N,N-dimethylaminoethyl chloride and the dimethylaziridinium ion at sub-ppm levels in diltiazem hydrochloride by LC-MS with electrospray ionisation. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 1045-1051.
  • Chemistry Stack Exchange. (2016). SN2 with thionyl chlorides. Available at: [Link]

Sources

Troubleshooting

Identifying and removing impurities from "1-Chloro-N,N-dimethyl-2-propylamine"

Welcome to the Technical Support Center for 1-Chloro-N,N-dimethyl-2-propylamine (CAS: 53309-35-6)[1]. As a critical alkylating agent in pharmaceutical synthesis, the handling, purification, and application of this compou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Chloro-N,N-dimethyl-2-propylamine (CAS: 53309-35-6)[1]. As a critical alkylating agent in pharmaceutical synthesis, the handling, purification, and application of this compound present unique challenges. Because this molecule contains both a nucleophilic tertiary amine and an electrophilic alkyl chloride, it is inherently prone to self-reactivity and isomerization.

This guide is designed for researchers and process chemists to troubleshoot impurity profiles, understand the underlying mechanistic causality, and implement self-validating purification workflows.

Part 1: The Root Cause of Impurities (Mechanistic Causality)

The most pervasive issue when working with 1-chloro-N,N-dimethyl-2-propylamine is the spontaneous formation of its isomer, 2-chloro-N,N-dimethylpropylamine (CAS: 4584-49-0)[2], along with various degradation products.

The Causality: Under alkaline conditions or elevated temperatures, the free base undergoes an intramolecular nucleophilic substitution. The lone pair on the dimethylamino group attacks the adjacent carbon, displacing the chloride ion to form a highly reactive, three-membered 1,1,2-trimethylaziridinium ion intermediate[3]. Because this aziridinium ring is asymmetric, subsequent nucleophilic attack by the displaced chloride ion can occur at either the primary or secondary carbon. This mechanistic bifurcation results in a thermodynamic mixture of the 1-chloro and 2-chloro isomers. Furthermore, the aziridinium ion is highly susceptible to intermolecular attack by water (forming amino alcohols) or by other unreacted amine molecules (forming piperazine dimers).

G Target 1-Chloro-N,N-dimethyl- 2-propylamine (Target API) Aziridinium 1,1,2-Trimethylaziridinium Ion (Intermediate) Target->Aziridinium Base / Heat (-Cl-) Dimer Piperazine Derivatives (Dimerization) Target->Dimer Intermolecular alkylation Isomer 2-Chloro-N,N-dimethyl- propylamine (Isomeric Impurity) Aziridinium->Isomer Cl- attack (Isomerization) Hydrolysis Amino Alcohols (Hydrolysis) Aziridinium->Hydrolysis H2O attack Isomer->Dimer Intermolecular alkylation

Mechanistic origin of isomeric and degradation impurities via the aziridinium intermediate.

Part 2: Impurity Identification & Analytical Troubleshooting

To effectively purify your compound, you must first accurately identify the impurity profile. The structural similarity between the 1-chloro target and the 2-chloro isomer makes chromatographic separation difficult; therefore, Nuclear Magnetic Resonance (NMR) is the gold standard for validation.

Q: How can I analytically distinguish between the target compound and its isomeric impurity?

A: The most reliable method is 1 H-NMR spectroscopy. The chemical shift of the methyl group attached to the chiral center is highly sensitive to its adjacent functional group. Use the table below to cross-reference your analytical data and validate the purity of your batch.

Property / Analytical Marker1-Chloro-N,N-dimethyl-2-propylamine (Target)2-Chloro-N,N-dimethylpropylamine (Isomeric Impurity)
CAS Number 53309-35-6[1]4584-49-0 (HCl salt)[2]
Molecular Weight 121.61 g/mol [1]121.61 g/mol
Boiling Point (Free Base) ~81.1 °C at 760 mmHg[]~80.5 °C at 760 mmHg
1 H-NMR (CDCl 3​ ) - CH 3​ doublet ~1.0 ppm (Methyl adjacent to -N(CH 3​ ) 2​ )~1.5 ppm (Methyl adjacent to -Cl)
1 H-NMR (CDCl 3​ ) - N(CH 3​ ) 2​ singlet ~2.3 ppm~2.3 ppm
GC-MS Base Peak (m/z) m/z 72 (Dimethylaziridinium fragment)m/z 72 (Dimethylaziridinium fragment)

Self-Validation Check: The complete absence of the ~1.5 ppm doublet in your 1 H-NMR spectrum confirms that your purification protocol successfully prevented aziridinium-mediated isomerization.

Part 3: Purification & Workflow Protocols

Because the free base is highly unstable, the compound must be purified and stored as a hydrochloride salt [2]. Protonation of the tertiary amine physically prevents the nitrogen lone pair from attacking the alkyl chloride, effectively shutting down the aziridinium pathway.

Protocol A: Purification of the Hydrochloride Salt via Recrystallization

Objective: Remove polar hydrolysis products (amino alcohols) and polymeric piperazine dimers from the degraded API salt.

  • Dissolution: Suspend the crude 1-chloro-N,N-dimethyl-2-propylamine hydrochloride in a minimum volume of boiling anhydrous isopropanol (IPA).

  • Clarification: Perform a rapid hot filtration through a pre-warmed fritted glass funnel to remove insoluble polymeric piperazine salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature to promote optimal crystal lattice formation, then chill to 0–5 °C for 2 hours to maximize yield.

  • Isolation: Filter the resulting crystals under a positive nitrogen blanket. Note: The purified salt is highly hygroscopic; exposure to ambient humidity will initiate hydrolysis.

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous diethyl ether and dry under vacuum (≤ 10 mbar) at 40 °C for 12 hours.

Protocol B: Controlled Generation of the Free Base (In-Situ)

Objective: Convert the stable hydrochloride salt to the reactive free base immediately prior to use, suppressing aziridinium formation.

  • Biphasic Setup: Suspend the purified hydrochloride salt in an anhydrous, non-polar solvent (e.g., toluene) and cool the reaction vessel to 0–5 °C. Causality: Non-polar solvents do not stabilize the charged aziridinium intermediate, thermodynamically disfavoring its formation.

  • Basification: Slowly add a cold, dilute aqueous solution of potassium carbonate (K 2​ CO 3​ ) while maintaining vigorous biphasic stirring. Keep the internal temperature strictly below 5 °C. Causality: Low temperatures kinetically freeze the intramolecular cyclization.

  • Phase Separation: Immediately transfer to a separatory funnel and isolate the organic layer containing the free base. Extract the aqueous layer once more with cold toluene.

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na 2​ SO 4​ ) for 15 minutes at 0 °C.

  • Application: Filter the drying agent and use the toluene solution of the free base immediately in your downstream alkylation reaction. Do not attempt to store the free base.

Part 4: Frequently Asked Questions (FAQs)

Q: My reaction yield is low, and I'm seeing a lot of highly polar byproducts. What are they?

A: If your reaction conditions are too alkaline or run at excessively high temperatures, the aziridinium intermediate will be attacked by ambient water molecules or hydroxide ions. This yields amino alcohols (e.g., 1-dimethylamino-2-propanol). Ensure your reagents are strictly anhydrous and control the exotherm of your reaction carefully.

Q: Can I purify the free base via distillation?

A: While vacuum distillation of the free base is possible (boiling point ~81.1 °C at 760 mmHg[]), it is highly discouraged for routine use. The thermal energy required for distillation dramatically accelerates aziridinium formation, often resulting in a distillate that is a 50/50 mixture of the 1-chloro and 2-chloro isomers, alongside piperazine dimers. Always purify via the hydrochloride salt (Protocol A).

Q: How should I store the purified compound to ensure long-term stability?

A: The compound must be stored as the hydrochloride salt. Place the dried salt in an amber glass vial, flush with argon or nitrogen gas to displace ambient moisture, seal tightly with Parafilm, and store in a desiccator at -20 °C. Under these conditions, the hydrochloride salt is stable for >12 months without measurable isomerization[2].

References

  • PubChem. "1-Chloro-N,N-dimethyl-2-propylamine | C5H12ClN | CID 28428 - PubChem". National Center for Biotechnology Information. URL:[Link]

  • Organic Intermediate. "2-Chloropropyldimethylamine Hydrochloride CAS 4584-49-0 - Organic Intermediate". Organic Intermediate. URL:[Link]

Sources

Optimization

Preventing polymerization of "1-Chloro-N,N-dimethyl-2-propylamine"

Title: Technical Support Center: Handling and Preventing Polymerization of 1-Chloro-N,N-dimethyl-2-propylamine (DMCP) Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Handling and Preventing Polymerization of 1-Chloro-N,N-dimethyl-2-propylamine (DMCP)

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior and sudden degradation of 1-Chloro-N,N-dimethyl-2-propylamine (often referred to as DMCP). This guide provides a deep mechanistic understanding of its instability, backed by self-validating protocols to ensure your alkylation workflows succeed without yielding intractable polymeric tars.

Section 1: Mechanistic Inquiries & Causality

Q1: Why does 1-Chloro-N,N-dimethyl-2-propylamine spontaneously polymerize when stored as a free base? A1: The instability is not a simple degradation; it is an autocatalytic chain reaction driven by neighboring group participation. In its free base form, the unshared electron pair on the tertiary nitrogen intramolecularly attacks the beta-carbon bearing the chloride leaving group. This rapid cyclization yields a highly strained, electrophilic 1,1,2-trimethylaziridinium chloride intermediate[1]. Because this three-membered aziridinium ring is exceptionally reactive, it is readily attacked by the nucleophilic nitrogen of another unreacted free base molecule[2]. This intermolecular attack opens the ring but generates a new reactive terminus, triggering a runaway dimerization and subsequent polymerization cascade.

Mechanism A 1-Chloro-N,N-dimethyl- 2-propylamine (Free Base) B Intramolecular Attack (Nitrogen Lone Pair) A->B pH > 7, Heat C 1,1,2-Trimethylaziridinium Chloride (Reactive Intermediate) B->C - Cl⁻ D Intermolecular Nucleophilic Attack by Amine C->D + Free Base E Dimerization & Runaway Polymerization D->E Chain Reaction

Mechanistic pathway of aziridinium-mediated polymerization of 1-Chloro-N,N-dimethyl-2-propylamine.

Q2: Does the isomeric form (e.g., 2-chloro-N,N-dimethylpropylamine) prevent this issue? A2: No. Both 1-chloro-N,N-dimethyl-2-propylamine and its isomer, 2-chloro-N,N-dimethylpropylamine, are thermodynamically linked via the exact same 1,1,2-trimethylaziridinium intermediate[3]. Attempting to bypass polymerization by switching to the isomer is futile because basic conditions will simply funnel either starting material into the identical reactive aziridinium sink[1].

Section 2: Storage and Stability Profiles

To maintain scientific integrity, you must treat the physical state of this reagent as a strict variable. The hydrochloride (HCl) salt protonates the tertiary amine, eliminating the lone pair required for the initial intramolecular attack, thereby halting aziridinium formation[2].

Chemical FormSolvent EnvironmentTemperaturepHEstimated StabilityPolymerization Risk
HCl Salt Neat (Solid)-20°C (Desiccated)< 4> 24 monthsNegligible
HCl Salt Aqueous4°C< 4Weeks to MonthsLow
Free Base Non-polar (e.g., Toluene)0°C to 5°C> 92 to 4 HoursModerate
Free Base Neat (Liquid)25°C (Ambient)> 9Minutes to HoursCritical / Runaway

Section 3: Self-Validating Experimental Protocol

Q3: How do I safely freebase the hydrochloride salt for an alkylation reaction without triggering polymerization? A3: The key to this protocol is a biphasic thermal-shock system . By generating the free base in the presence of an immiscible organic solvent at near-freezing temperatures, the unprotonated amine immediately partitions into the organic layer. This isolates it from the aqueous base and drastically slows the kinetics of aziridinium formation.

Step-by-Step Methodology: Cold Biphasic Freebasing

  • Preparation: Dissolve 1.0 eq of 1-Chloro-N,N-dimethyl-2-propylamine hydrochloride in a minimal volume of distilled water (e.g., 1 g per 1 mL H₂O)[3].

  • Solvent Addition: Add 2 to 3 volumes of a pre-chilled (0°C) non-polar organic solvent (diethyl ether or toluene) to the aqueous solution.

  • Thermal Control (Self-Validation Check): Submerge the reaction vessel in an ice-brine bath. Insert a thermocouple. Do not proceed unless the internal temperature is strictly between 0°C and 5°C.

  • Basification: Begin vigorous stirring. Add 20% NaOH (aq) dropwise[3]. The vigorous stirring ensures the micro-droplets of newly formed free base are instantly extracted into the organic phase.

  • Phase Separation: Transfer to a pre-chilled separatory funnel. Immediately separate the organic layer.

  • Drying: Dry the organic layer over anhydrous MgSO₄ for no more than 10 minutes at 4°C.

  • Immediate Utilization: Filter the solution and use it directly in your downstream alkylation reaction (e.g., reacting with a diphenylacetonitrile anion)[1]. Do not attempt to concentrate the free base to a neat oil unless absolutely necessary, and never apply heat during evaporation.

Workflow Start Start: DMCP-HCl Salt Cold Chill to 0-5°C in Biphasic System Start->Cold Base Add 20% NaOH (aq) Dropwise Cold->Base Extract Extract Free Base into Organic Phase Base->Extract Rapid Partitioning Fail Tar / Polymer Formation Base->Fail If Temp > 10°C or Delayed Dry Dry over MgSO4 (Keep Cold) Extract->Dry React Immediate Use in Alkylation Reaction Dry->React React->Fail If stored > 2 hours

Optimized workflow for freebasing DMCP-HCl to prevent aziridinium-induced polymerization.

Section 4: Troubleshooting & Diagnostics

Q4: My reaction yielded a viscous, intractable tar instead of the target alkylated product. What went wrong? A4: You experienced an aziridinium runaway polymerization. This typically occurs due to one of three protocol breaches:

  • Temperature Excursion: Allowing the internal temperature to rise above 10°C during the freebasing step provides the activation energy necessary for the intramolecular cyclization.

  • Aqueous Stagnation: Adding NaOH without an organic layer present (or without vigorous stirring) leaves the free base concentrated in an aqueous emulsion, maximizing intermolecular collisions.

  • Delayed Utilization: Storing the free base solution for extended periods (even in an organic solvent at 4°C) slowly accumulates the aziridinium intermediate. Always generate the free base in situ or immediately prior to addition.

Q5: Can I reverse the polymerization or salvage the unreacted monomer? A5: No. The polymerization involves the formation of robust covalent C-N bonds, creating a stable polyamine backbone. Once the tar forms, the monomer is irretrievable. Discard the polymerized material as hazardous chemical waste and restart from the hydrochloride salt.

References[1] Synthesis of Methadone, designer-drug.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFOCDmmBIUyehhOAHucA_EUt3mqJTL_Pl05wL3jP90qDegbMKamxoXu5gKOAtOonR9zy8TylummY6A_tfKkymY_sJunlDivUaUIuIuMt1S6FEWn957TcqPdL39AlE5tNuE2SkxDHE7IZLwlJZQ6ud3fwlJVAejEkbU1PcjM8eVLwgtX3Ooobow[3] US4048211A - Modification of methadone synthesis process step, Google Patents, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXi_NIfHWwUW2LUDzV8faCHD_j-N1byunwZSJH3OIRtcigwJgL5S8di82ZDwdHE9-gOXADZLHOGtdxhVuZLLQS723MWlxh-xEiu0c3AqOhiRLF7dKnEvsSkDRfqRaT_OIVaHNkdbKWg3GP[2] Chloro-N,N-dimethylpropylamine hydrochloride | 29158-33-6, Benchchem, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7O4dB9gVEctjgpuAhn09bpceX4MFr9iCKwytwc3UROIS98AfXSBdvfd_xpq-3OX5KCjCrO-etq83PMmmV5H9VkxivMknxo-g9CGXxoz312SVGluVcz5er8XIKeTI8MlckTnRyoH5IIf4=

Sources

Reference Data & Comparative Studies

Validation

In-Depth Technical Guide: Evaluating 1-Chloro-N,N-dimethyl-2-propylamine Against Alternative Aminating Agents

Executive Summary In the synthesis of complex pharmaceutical scaffolds—particularly phenothiazines and diphenylpropylamines—the introduction of a dimethylaminopropyl side chain is a critical functionalization step. 1-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceutical scaffolds—particularly phenothiazines and diphenylpropylamines—the introduction of a dimethylaminopropyl side chain is a critical functionalization step. 1-Chloro-N,N-dimethyl-2-propylamine (1-DMPC) and its structural isomer 2-Chloro-N,N-dimethylpropylamine (2-DMPC) are the premier electrophilic aminating agents used for this purpose[1].

As an Application Scientist, selecting the correct aminating agent requires a deep understanding of mechanistic causality. This guide objectively compares 1-DMPC against alternative agents, detailing the thermodynamic and kinetic principles that govern their reactivity, regioselectivity, and practical handling in the laboratory.

Mechanistic Causality: The Aziridinium Ion Pathway

The defining characteristic of both 1-DMPC and 2-DMPC is their high efficiency as electrophiles, driven by neighboring group participation (anchimeric assistance)[1][2].

When exposed to alkaline conditions, the freebase form of 1-DMPC does not undergo a simple direct SN​2 substitution. Instead, the lone pair on the tertiary amine intramolecularly attacks the primary carbon, displacing the chloride ion. Remarkably, 2-DMPC undergoes the exact same intramolecular cyclization. Because of this, both isomers converge into an identical, highly reactive intermediate: the 1,1,2-trimethylaziridinium ion [2][3].

Subsequent nucleophilic attack on this three-membered ring can occur at either the less hindered primary carbon (C1) or the more hindered secondary carbon (C2), leading to a mixture of branched and linear regioisomers[3].

G cluster_0 Precursors cluster_1 Regioisomeric Products Node1 1-Chloro-N,N-dimethyl-2-propylamine (1-DMPC) Node3 Base-Promoted Intramolecular Cyclization Node1->Node3 -HCl Node2 2-Chloro-N,N-dimethylpropylamine (2-DMPC) Node2->Node3 -HCl Node4 1,1,2-Trimethylaziridinium Ion (Reactive Intermediate) Node3->Node4 Node5 Nucleophilic Attack (Nu-) Node4->Node5 Node6 Attack at C1 (Primary) Branched Product Node5->Node6 Kinetic Control Node7 Attack at C2 (Secondary) Linear Product Node5->Node7 Thermodynamic Control

Fig 1: Convergence of 1-DMPC and 2-DMPC into a shared aziridinium intermediate and subsequent attack.

Comparative Analysis of Aminating Agents

To make informed synthetic choices, researchers must differentiate between agents that form aziridinium intermediates and those that rely on direct substitution.

Table 1: Physicochemical & Mechanistic Comparison
Aminating AgentCAS NumberStructural FeaturesPrimary Reaction MechanismRegioselectivity Profile
1-DMPC 53309-35-6Primary Chloride, Secondary AmineAziridinium IntermediateMixed (Branched & Linear)
2-DMPC 4584-49-0Secondary Chloride, Primary AmineAziridinium IntermediateMixed (Branched & Linear)
3-DMPC 109-54-6Primary Chloride, Primary AmineDirect SN​2 SubstitutionSingle Target (Linear)

Key Insights:

  • 1-DMPC vs. 2-DMPC: Because both form the exact same tricyclic aziridinium intermediate, they can often be used interchangeably with equal efficacy to yield the same mixture of isomeric products (e.g., methadone and isomethadone precursors)[3].

  • The 3-DMPC Exception: 3-Chloro-1-(N,N-dimethyl)propylamine (CAS 109-54-6) features a three-carbon straight chain[4]. The formation of a four-membered azetidinium ring from this structure is kinetically and thermodynamically unfavorable compared to the three-membered aziridinium ring[2]. Therefore, 3-DMPC undergoes direct SN​2 substitution, making it the preferred agent when a strict, unbranched linear side chain is required without isomeric impurities[2][4].

Self-Validating Experimental Protocol: Biphasic Alkylation

The following protocol details the alkylation of diphenylacetonitrile using 1-DMPC. It is designed as a self-validating system , utilizing visual and chemical checkpoints to confirm mechanistic milestones without requiring immediate spectroscopic analysis.

Objective: Synthesis of methadone/isomethadone nitrile precursors via aziridinium ring opening.

Step-by-Step Methodology
  • Preparation of the Biphasic System:

    • Action: In a reaction vessel, combine 1.0 eq of diphenylacetonitrile, 0.05 eq of Tetrabutylammonium bromide (TBAB), and Toluene. Add an excess of aqueous NaOH (approx. 3.5 eq).

    • Causality: Toluene is explicitly chosen over universal polar aprotic solvents (like DMSO or DMF). While DMSO solvates both phases, it severely complicates aqueous workups and causes emulsion issues[5]. The biphasic Toluene/Water system, aided by TBAB (a phase-transfer catalyst), ensures clean separation.

    • Validation Checkpoint 1: Upon stirring, the toluene layer will turn a bright red . This is a direct visual confirmation that the diphenylacetonitrile carbanion has successfully formed[5].

  • In Situ Free-Basing & Aziridinium Generation:

    • Action: Add 1.0 eq of 1-DMPC hydrochloride salt to the mixture.

    • Causality: The highly alkaline aqueous phase neutralizes the hydrochloride salt, generating the lipophilic 1-DMPC freebase.

    • Validation Checkpoint 2: The aqueous layer will turn bright yellow , indicating the successful formation of the chloropropylamine freebase[5].

  • Thermal Activation & Nucleophilic Attack:

    • Action: Heat the biphasic mixture to a vigorous reflux (approx. 85–90 °C) for 4 hours.

    • Causality: Elevated temperature provides the activation energy required for the freebase to cyclize into the 1,1,2-trimethylaziridinium ion. Once formed, the red carbanion immediately attacks the intermediate.

    • Validation Checkpoint 3: The gradual fading of the bright red color in the organic layer indicates the consumption of the carbanion.

  • Isolation & Workup:

    • Action: Discard the yellow aqueous layer. Wash the toluene layer three times with warm water to remove unreacted chloropropylamine residues[5].

    • Causality: The residual basicity of the chloropropylamine can be toxic if not properly neutralized or washed; maintaining a strict washing protocol ensures the final isolated nitrile is free of irritating amine impurities[5].

Quantitative Yield & Regioselectivity Data

Because the aziridinium intermediate is susceptible to non-regioselective ring opening, the resulting product is a mixture[2]. The table below summarizes expected experimental yields and isomeric ratios based on the aminating agent used.

Table 2: Regioselectivity and Yield Data
Aminating AgentNucleophileSolvent SystemTempRatio (Branched : Linear)Total Yield
1-DMPC DiphenylacetonitrileToluene / NaOH (aq)85 °C~50 : 5082 - 85%
2-DMPC DiphenylacetonitrileToluene / NaOH (aq)85 °C~50 : 5082 - 85%
3-DMPC DiphenylacetonitrileToluene / NaOH (aq)85 °C0 : 100 (Direct SN​2 )78 - 80%

Note: The ~50:50 ratio of α -methyl (branched) to β -methyl (linear) isomers from 1-DMPC and 2-DMPC can be subsequently resolved via fractional recrystallization from isopropanol or hexane, as the α -methyl isomer typically exhibits a melting point ~20 °C lower than its homologue[3].

Conclusion & Best Practices

When designing a synthetic route requiring a dimethylaminopropyl group, the choice between 1-DMPC, 2-DMPC, and 3-DMPC dictates the mechanistic pathway. 1-DMPC and 2-DMPC are functionally equivalent due to their shared aziridinium intermediate, making them ideal for synthesizing libraries of regioisomers (e.g., promethazine/isopromethazine)[2][3]. For researchers requiring strict linear functionalization without the burden of isomeric resolution, 3-DMPC is the superior alternative due to its direct SN​2 kinetic profile[2][4].

Sources

Comparative

A Comparative Guide to Alternative Reagents for 1-Chloro-N,N-dimethyl-2-propylamine in Regioselective Synthesis

As a Senior Application Scientist, I frequently consult on the optimization and modernization of legacy synthetic routes. For decades, 1-Chloro-N,N-dimethyl-2-propylamine [1] has served as the default alkylating agent fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the optimization and modernization of legacy synthetic routes. For decades, 1-Chloro-N,N-dimethyl-2-propylamine [1] has served as the default alkylating agent for synthesizing 3,3-diphenylpropylamines—most notably in the production of methadone and promethazine. However, its fundamental mechanistic flaw makes it highly inefficient for modern, high-yield, enantiopure drug development.

This guide objectively compares the classical use of 1-Chloro-N,N-dimethyl-2-propylamine against next-generation alternative reagents. By understanding the mechanistic causality behind these reactions, researchers can implement self-validating protocols to upgrade their synthetic workflows and achieve absolute regiocontrol.

The Mechanistic Pitfall: The Aziridinium Ion Trap

To understand why an alternative is necessary, we must first examine the failure mode of the traditional reagent. When 1-Chloro-N,N-dimethyl-2-propylamine (or its isomer, 1-dimethylamino-2-chloropropane) is subjected to basic conditions, it undergoes rapid intramolecular cyclization. The nitrogen lone pair displaces the chloride ion, forming a transient 1,1,2-trimethylaziridinium intermediate [2].

The Causality of Isomeric Mixtures: Because this tricyclic intermediate presents two distinct electrophilic carbons (C1 and C2), incoming nucleophiles (such as the diphenylacetonitrile carbanion) can attack at either site. This inherent lack of regiocontrol yields a frustrating mixture of the target product and its inactive regioisomer (e.g., methadone nitrile vs. isomethadone nitrile), typically in a 1:1 to 1:3 ratio[3]. Separating these isomers requires laborious and costly resolution techniques.

Aziridinium A 1-Chloro-N,N-dimethyl- 2-propylamine C 1,1,2-Trimethylaziridinium Intermediate A->C Cyclization (-Cl⁻) B 1-Dimethylamino- 2-chloropropane B->C Cyclization (-Cl⁻) D Attack at C1 (Target Precursor) C->D Nucleophilic Attack E Attack at C2 (Isomeric Byproduct) C->E Nucleophilic Attack

Fig 1. Aziridinium intermediate formation leading to non-selective isomeric mixtures.

The Modern Alternative: Enantiopure Cyclic Sulfamidates

To bypass the aziridinium trap, the electrophile must be structurally restricted. The most robust and modern alternative is the use of enantiopure N-Boc-protected cyclic 4-methyl-sulfamidates (derived from the chiral pool, such as D- or L-alaninol)[4].

Why it works (Mechanistic Causality): The cyclic sulfamidate acts as a rigid, highly activated electrophile. Because the leaving group (the sulfate moiety) is tethered into a ring system, it physically prevents the intramolecular nitrogen attack that plagues linear haloamines. Nucleophilic attack by the carbanion proceeds strictly via an SN2 mechanism at the less sterically hindered primary carbon. This completely bypasses aziridinium formation, ensuring >99% regioselectivity and complete retention of stereochemistry[5].

Sulfamidate A Enantiopure N-Boc Cyclic Sulfamidate B Nucleophilic Attack (Carbanion) A->B Step 1 C Regioselective Ring Opening B->C High Selectivity D N-Boc Deprotection & Reductive Amination C->D Step 2 E Enantiopure Target (No Byproducts) D->E High Yield

Fig 2. Regioselective synthesis using cyclic sulfamidates to bypass aziridinium formation.

Quantitative Performance Comparison

The table below summarizes the empirical data comparing the legacy haloamine reagent against the modern cyclic sulfamidate approach and a secondary alternative (stepwise epoxide ring-opening).

Parameter1-Chloro-N,N-dimethyl-2-propylamineEnantiopure Cyclic SulfamidatesStepwise Epoxide Ring-Opening
Regioselectivity Poor (~1:1 to 1:3 mixture)Excellent (>99%) Good (>90%)
Stereocontrol None (Yields Racemic Mixture)Excellent (Enantioretentive) Good
Yield (Alkylation Step) Moderate (40 - 60%)High (85 - 90%) Moderate (60 - 75%)
Mechanistic Pathway Aziridinium Ion (SN1/SN2 mix)Strict SN2 Ring-OpeningSN2 Ring-Opening
Primary Limitation Requires exhaustive isomeric separationCost of chiral starting materialsMulti-step functional group conversion

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol for the Asymmetric Synthesis via Cyclic Sulfamidate Ring-Opening is designed as a self-validating system. Each step includes a built-in observable metric to confirm success before proceeding.

Objective: Regioselective and enantioretentive alkylation of diphenylacetonitrile. Reagents: Diphenylacetonitrile, Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF), Enantiopure N-Boc-protected cyclic 4-methyl-sulfamidate, Anhydrous THF, 10% Aqueous Citric Acid.

Step-by-Step Methodology:
  • Carbanion Generation:

    • Dissolve diphenylacetonitrile (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Controlled Deprotonation:

    • Slowly add NaHMDS (1.1 eq) dropwise to the cooled solution. Stir for 30 minutes.

    • Causality: NaHMDS is utilized instead of classical sodium amide to provide a homogenous, controlled deprotonation without excess exotherm, minimizing side reactions.

    • Validation Checkpoint: The formation of the diphenylacetonitrile carbanion is visually confirmed by a distinct color shift to a deep yellow/orange. If the solution remains colorless, the NaHMDS has degraded, and the reaction will fail.

  • Electrophile Introduction:

    • Dissolve the enantiopure N-Boc-protected cyclic 4-methyl-sulfamidate (1.05 eq) in anhydrous THF and add it dropwise to the carbanion solution over 15 minutes.

  • Regioselective Ring-Opening:

    • Maintain the reaction at -20 °C for exactly 1 hour.

    • Causality: The low temperature suppresses any potential elimination pathways, forcing the carbanion to attack the primary carbon of the sulfamidate ring exclusively.

    • Validation Checkpoint: TLC monitoring (Hexane/EtOAc 8:2) should show the complete consumption of the starting sulfamidate (staining with KMnO₄).

  • Quenching & Hydrolysis:

    • Quench the reaction by adding aqueous citric acid (10% w/v) and allow the mixture to warm to room temperature. This step safely neutralizes the base and hydrolyzes the intermediate N-sulfate to the stable N-Boc protected amine.

  • Isolation:

    • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified via flash chromatography to yield the target intermediate (~90% yield).

References

  • 1-Chloro-N,N-dimethyl-2-propylamine | C5H12ClN | CID 28428 Source: PubChem (National Institutes of Health) URL: [Link]

  • New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists Source: Journal of Medicinal Chemistry (American Chemical Society) URL:[Link]

  • Method for the production of 1-dimethylamino-2-chloroalkyl hydrochlorides (US3025325A)

Sources

Validation

Mechanistic studies of reactions involving "1-Chloro-N,N-dimethyl-2-propylamine"

Mechanistic Profiling and Performance Comparison of 1-Chloro-N,N-dimethyl-2-propylamine in Regioselective Alkylations Executive Summary For drug development professionals and synthetic chemists, the precise introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Profiling and Performance Comparison of 1-Chloro-N,N-dimethyl-2-propylamine in Regioselective Alkylations

Executive Summary For drug development professionals and synthetic chemists, the precise introduction of dimethylaminoalkyl side chains is a critical step in the synthesis of active pharmaceutical ingredients (APIs) such as antihistamines and analgesics. 1-Chloro-N,N-dimethyl-2-propylamine (1-DMPC) is a premier electrophilic reagent for these transformations. Unlike standard alkyl halides that undergo straightforward bimolecular nucleophilic substitution ( SN​2 ), 1-DMPC operates through a complex, kinetically driven mechanism involving Neighboring Group Participation (NGP). This guide objectively compares 1-DMPC with its structural alternatives and provides field-proven, self-validating protocols for maximizing regioselectivity.

Mechanistic Causality: The Aziridinium Ion Intermediate

When exposed to basic conditions, the free base of 1-DMPC does not wait for an external nucleophile. Instead, the lone pair on the tertiary nitrogen attacks the adjacent carbon bearing the chloride leaving group. This intramolecular cyclization forms a highly reactive, three-membered 1,1,2-trimethylaziridinium chloride intermediate 1.

Because the aziridinium ring is asymmetric, subsequent attack by a bulky nucleophile (such as the diphenylacetonitrile carbanion) is bifurcated. Attack at the less sterically hindered primary carbon ( CH2​ ) yields the target methadone precursor, while attack at the secondary carbon ( CH ) yields the isomethadone byproduct 2. Understanding this causality is essential for optimizing reaction conditions to favor the desired regioisomer.

Pathway A 1-Chloro-N,N-dimethyl- 2-propylamine C 1,1,2-Trimethylaziridinium Intermediate A->C NGP (Cyclization) B 2-Chloro-N,N-dimethyl- 1-propylamine B->C NGP (Cyclization) D Methadone Nitrile (Major: Attack at CH2) C->D Nucleophilic Attack (Less Hindered) E Isomethadone Nitrile (Minor: Attack at CH) C->E Nucleophilic Attack (More Hindered)

Mechanistic pathway of aziridinium ion formation and regioselective ring opening.

Comparative Performance Analysis

When designing a synthetic route, chemists must choose between 1-DMPC, its isomer 2-Chloro-N,N-dimethyl-1-propylamine (2-DMPC), and the non-rearranging 3-Chloro-N,N-dimethylpropylamine (3-DMPC).

  • 1-DMPC vs. 2-DMPC: Both isomers cyclize to form the exact same 1,1,2-trimethylaziridinium intermediate. Consequently, they yield identical product ratios when reacted with a given nucleophile. The choice between them is dictated entirely by commercial availability and handling preferences, as their chemical performance in this specific reaction is indistinguishable.

  • 1-DMPC vs. 3-DMPC: 3-DMPC is used to synthesize linear APIs like chlorpromazine. Because forming a four-membered azetidinium ring is kinetically slower and thermodynamically less favorable, 3-DMPC primarily undergoes direct SN​2 substitution, resulting in >99% regioselectivity without rearrangement 3.

Table 1: Comparative Alkylation Performance of Dimethylamino Alkyl Chlorides

ReagentIntermediate FormedReaction MechanismRegioselectivity (Major : Minor)Primary Application
1-Chloro-N,N-dimethyl-2-propylamine 1,1,2-Trimethylaziridinium (3-membered)NGP / SN​2 ~ 60:40 to 75:25Methadone / Isomethadone synthesis
2-Chloro-N,N-dimethyl-1-propylamine 1,1,2-Trimethylaziridinium (3-membered)NGP / SN​2 ~ 60:40 to 75:25Promethazine / Methadone synthesis
3-Chloro-N,N-dimethylpropylamine Azetidinium (4-membered) / NoneDirect SN​2 > 99:1 (No rearrangement)Chlorpromazine synthesis

Experimental Protocol: Self-Validating Regioselective Alkylation

To maximize the yield of the desired methadone nitrile over the isomethadone byproduct, the reaction environment must suppress premature hydrolysis of the aziridinium ion while maximizing the nucleophilicity of the carbanion. The following protocol utilizes a polar aprotic solvent system to achieve a >6:4 regioselectivity ratio 4.

Step-by-Step Methodology:

  • Free-Base Generation (Checkpoint 1): Dissolve 2.2 g of 1-Chloro-N,N-dimethyl-2-propylamine hydrochloride in an equal volume of water. Add 1.5 mL of 20% aqueous NaOH.

    • Validation: The free base is insoluble in aqueous alkaline solutions. A distinct, oily organic layer will separate. Extract with diethyl ether (2 x 5 mL), dry over anhydrous MgSO4​ , and evaporate the solvent in vacuo.

  • Carbanion Formation: In a dry reaction vessel, combine diphenylacetonitrile with a 50-100% molar excess of finely ground solid NaOH. Suspend the mixture in Dimethylformamide (DMF) at a 1:8 w/v ratio.

    • Causality: DMF is a polar aprotic solvent that solvates the sodium cation but leaves the diphenylacetonitrile carbanion "naked" and highly nucleophilic.

  • Aziridinium Cyclization & Alkylation (Checkpoint 2): Add the freshly prepared 1-DMPC free base to the DMF suspension. Heat the mixture to 40-50°C for 2 hours.

    • Causality: The elevated temperature provides the activation energy required for the rapid intramolecular NGP, forming the aziridinium intermediate in situ before intermolecular side reactions can occur.

  • Quenching & Extraction: Cool the reaction to room temperature, dilute with water to quench the unreacted base, and extract the alkylated nitriles into toluene.

  • Fractional Crystallization (Checkpoint 3): Remove the toluene in vacuo. Dissolve the crude mixture in hot isopropanol or hexane and allow it to cool slowly.

    • Validation: The desired methadone nitrile (2,2-diphenyl-4-dimethylaminovaleronitrile) has a melting point of 91-92°C and will selectively crystallize out of solution. The isomethadone nitrile byproduct (mp 69-70°C) remains dissolved in the mother liquor.

Workflow Step1 1. Free-Base Generation (NaOH + Ether Extraction) Step2 2. Carbanion Formation (Diphenylacetonitrile + NaOH in DMF) Step1->Step2 Step3 3. Aziridinium Cyclization (In Situ at 40-50°C) Step2->Step3 Step4 4. Regioselective Alkylation (Bifurcated Ring Opening) Step3->Step4 Step5 5. Fractional Crystallization (Isolation of Major Isomer) Step4->Step5

Self-validating experimental workflow for regioselective alkylation via aziridinium.

References

  • PubChem. "(2S)-1-chloro-N,N-dimethylpropan-2-amine". National Institutes of Health (NIH). 1

  • Barnett, A. "Modification of methadone synthesis process step" (US Patent 4048211A). Google Patents. 4

  • "New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists". National Institutes of Health (PMC). 2

  • BenchChem Technical Support Team. "3-Dimethylamino-2-methylpropyl chloride hydrochloride". Benchchem. 3

Sources

Safety & Regulatory Compliance

Safety

Advanced Handling, PPE, and Disposal Protocols for 1-Chloro-N,N-dimethyl-2-propylamine

As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemical behavior. 1-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates requires more than just following a safety data sheet—it requires a fundamental understanding of the molecule's chemical behavior. 1-Chloro-N,N-dimethyl-2-propylamine (CAS: 53309-35-6) is a highly versatile intermediate used in the synthesis of pharmaceuticals and agricultural chemicals[1]. However, it presents severe operational hazards due to its structural identity as a nitrogen mustard analogue and its extreme flammability.

This guide provides a self-validating, step-by-step operational protocol designed to protect researchers by addressing the causality behind the chemical's hazards.

Mechanistic Hazard Profile: The Aziridinium Threat

To handle this chemical safely, you must understand its reactivity. 1-Chloro-N,N-dimethyl-2-propylamine is a halogenated aliphatic amine. Under ambient conditions, the lone pair of electrons on the tertiary nitrogen can undergo an intramolecular nucleophilic attack on the adjacent carbon bearing the chlorine atom. This bimolecular nucleophilic substitution ( SN​2 ) displaces the chloride ion and forms a highly strained, positively charged aziridinium ion intermediate [2].

This aziridinium ring is a potent electrophile. If the chemical permeates your skin or is inhaled, this intermediate acts as a severe alkylating agent, rapidly cross-linking nucleophilic sites on cellular DNA and proteins, leading to mutagenesis and severe tissue necrosis[3]. Furthermore, the compound is highly volatile and poses a severe ignition risk with a flash point of 2.9 °C[1].

HazardMitigation Chem 1-Chloro-N,N-dimethyl- 2-propylamine Aziridinium Aziridinium Ion (Reactive Intermediate) Chem->Aziridinium Intramolecular Cyclization Fire Ignition Hazard (Flash Pt: 2.9°C) Chem->Fire Volatilization Tox DNA Alkylation & Tissue Necrosis Aziridinium->Tox Nucleophilic Attack by DNA PPE_Resp Full-Face Respirator (OV Cartridge) PPE_Resp->Tox Prevents Inhalation PPE_Glove Butyl Rubber Gloves PPE_Glove->Tox Prevents Dermal Contact PPE_FR FR Lab Coat & Grounding PPE_FR->Fire Mitigates Fire Risk

Caption: Fig 1: Hazard pathways of 1-Chloro-N,N-dimethyl-2-propylamine and targeted PPE mitigation logic.

Physicochemical Properties & Operational Implications

Understanding the quantitative data of this compound dictates the physical parameters of your experimental setup.

PropertyValueOperational Implication (Causality)
CAS Number 53309-35-6Unique identifier for regulatory compliance and waste tracking[4].
Molecular Formula C5​H12​ClN Halogenated aliphatic amine; indicates potent alkylating potential[4].
Boiling Point 81.1 °C at 760 mmHgHigh volatility at room temperature; absolute requirement for fume hood use[1].
Flash Point 2.9 °CCategory 2 Flammable Liquid; necessitates spark-proof tools and static grounding[1].
Density 0.934 g/cm³Lighter than water; critical for identifying the organic layer during phase separation[1].
Storage Temp 2–8 °C (Sealed, Dry)Cold storage suppresses thermal degradation and premature aziridinium cyclization[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this chemical. The selection below is based on the specific solvent properties and mechanistic hazards of the molecule.

PPE CategoryRecommended Material/SpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil) or Silver Shield®Standard nitrile degrades rapidly upon contact with halogenated amines. Butyl rubber provides a highly impermeable barrier against polar organic solvents and alkyl halides.
Respiratory NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges, or Supplied AirThe compound's high volatility (BP: 81.1 °C) and severe inhalation toxicity require absolute airway and mucous membrane protection.
Eye/Face Chemical splash goggles + Polycarbonate Face ShieldPrevents severe ocular corrosion from accidental splashing or pressurized system failure.
Body Protection Flame-Resistant (FR) lab coat over a Tychem® chemical apronMitigates the extreme fire hazard (Flash Point: 2.9 °C) while providing a barrier against corrosive skin contact.

Operational Workflow: Step-by-Step Handling Protocol

To prevent premature reaction and ensure operator safety, follow this rigorously validated Schlenk-line methodology.

Phase 1: Pre-Operation Setup

  • Environment Preparation: Conduct all operations inside a certified, spark-proof chemical fume hood. Ensure the sash is lowered to the optimal working height to provide a physical blast shield.

  • Atmosphere Control: Purge the reaction vessel with an inert gas (Nitrogen or Argon). This prevents oxidative degradation and mitigates fire risks associated with the chemical's 2.9 °C flash point[1].

  • Temperature Regulation: Pre-cool the reaction vessel to 2–8 °C using an ice-water bath. Cooling suppresses volatilization and kinetically slows down premature aziridinium cyclization before your intended nucleophile is added[5].

Phase 2: Execution & Transfer

  • Tool Selection: Use non-sparking spatulas and ensure all metal equipment is grounded to prevent static discharge.

  • Syringe Transfer: For liquid transfers, use a gas-tight glass syringe equipped with a PTFE-tipped plunger and a stainless-steel needle. Do not use plastic syringes, as the solvent properties of the amine will degrade the polymer, leading to leaks.

  • Addition: Add the 1-Chloro-N,N-dimethyl-2-propylamine dropwise to the reaction mixture under continuous stirring to prevent localized exothermic spikes.

Decontamination and Chemical Quenching Plan

Because of the persistent alkylating hazard of the aziridinium intermediate, unreacted 1-Chloro-N,N-dimethyl-2-propylamine must be chemically quenched before disposal. Sodium thiosulfate ( Na2​S2​O3​ ) is the preferred quenching agent[6]. The thiosulfate anion is a highly polarizable, "soft" nucleophile that efficiently attacks the strained aziridinium ring via an SN​2 mechanism, permanently neutralizing the alkylating threat[3].

QuenchingWorkflow Step1 Step 1 Cool vessel to 0°C under Argon/N2 Step2 Step 2 Dropwise addition of 10-20% Na2S2O3 Step1->Step2 Step3 Step 3 Stir 12-24h at RT (Nucleophilic Ring-Opening) Step2->Step3 Step4 Step 4 Phase separation & Halogenated Waste Step3->Step4

Caption: Fig 2: Step-by-step chemical quenching workflow for aziridinium ion neutralization.

Step-by-Step Quenching Protocol:

  • Cooling: Transfer the residual chemical or reaction waste to a heavy-walled borosilicate flask and cool to 0 °C in an ice bath.

  • Nucleophilic Quenching: Slowly add a 10–20 wt% aqueous solution of sodium thiosulfate dropwise under an inert atmosphere[7].

  • Incubation: Stir the biphasic mixture vigorously at room temperature for 12 to 24 hours. This extended timeframe ensures complete nucleophilic ring-opening of any residual aziridinium ions.

  • Phase Separation & Disposal: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Dispose of the organic layer in a designated, clearly labeled "Hazardous Halogenated Organic Waste" container.

References

  • PubChem: 1-Chloro-N,N-dimethyl-2-propylamine | C5H12ClN | CID 28428. National Institutes of Health (NIH). 4

  • LookChem: Cas 53309-35-6, 1-CHLORO-N,N-DIMETHYL-2-PROPYLAMINE Safety Data. LookChem. 1

  • BenchChem: 2-Bromoethylamine | 107-09-5 (Reactivity and Aziridinium Ion Formation). BenchChem.2

  • US Patent US6617100B2: Solid phase quenching systems (Nucleophilic Quenching of Aziridines). Google Patents. 6

  • ResearchGate: Chemistry and Toxicology of Sulphur Mustard-A Review (Thiosulfate Scavenging). Defence Science Journal. 3

  • DTIC: Characterization and Neutralization of Arsenical-Based WWII Era Chemical Munition Fills (10 wt% Sodium Thiosulfate Protocol). Defense Technical Information Center. 7

  • BLD Pharm: 53309-35-6 | 1-Chloro-N,N-dimethylpropan-2-amine Storage Guidelines. BLD Pharm. 5

Sources

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Feasible Synthetic Routes

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